molecular formula C80H113ClN18O13 B612361 Ganirelix CAS No. 123246-29-7

Ganirelix

Número de catálogo: B612361
Número CAS: 123246-29-7
Peso molecular: 1570.4
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Ganirelix Acetate is a synthetic decapeptide with high antagonistic activity against naturally occurring gonadotropin-releasing hormone (GnRH) . As a competitive GnRH receptor antagonist, it binds to pituitary GnRH receptors, blocking the binding of native GnRH and resulting in a rapid, dose-dependent, and reversible suppression of gonadotropin secretion . This suppression is more pronounced for Luteinizing Hormone (LH) than for Follicle-Stimulating Hormone (FSH) . Unlike GnRH agonists, this compound has no initial flare-up effect and provides immediate suppression of the pituitary gland, with pituitary function fully recovering within 48 hours of discontinuation . This makes this compound an invaluable research tool for studying the hypothalamic-pituitary-gonadal axis . Its primary research application has been in models of controlled ovarian stimulation, where it is used to prevent premature LH surges . The selected research dose of 250 mcg is the minimal effective daily dose that prevents premature LH surges while avoiding overly profound LH suppression that could compromise outcomes . Following subcutaneous administration, this compound is rapidly absorbed, reaching peak serum concentrations in approximately 1.1 hours, with a mean absolute bioavailability of over 90% . It has an elimination half-life of about 13-16 hours and reaches steady-state concentrations after 3 days of administration . The mean volume of distribution is 43.7 L, and in vitro protein binding to human plasma is 81.9% . This compound Acetate is supplied as a sterile, ready-to-use, aqueous solution. This product is For Research Use Only. It is not intended for diagnostic or therapeutic use, nor for human consumption.

Propiedades

IUPAC Name

(2S)-1-[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-acetamido-3-naphthalen-2-ylpropanoyl]amino]-3-(4-chlorophenyl)propanoyl]amino]-3-pyridin-3-ylpropanoyl]amino]-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-6-[bis(ethylamino)methylideneamino]hexanoyl]amino]-4-methylpentanoyl]amino]-6-[bis(ethylamino)methylideneamino]hexanoyl]-N-[(2R)-1-amino-1-oxopropan-2-yl]pyrrolidine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C80H113ClN18O13/c1-9-84-79(85-10-2)88-38-17-15-24-60(70(104)94-62(41-49(5)6)71(105)93-61(25-16-18-39-89-80(86-11-3)87-12-4)78(112)99-40-20-26-68(99)77(111)90-50(7)69(82)103)92-73(107)64(44-53-30-35-59(102)36-31-53)97-76(110)67(48-100)98-75(109)66(46-55-21-19-37-83-47-55)96-74(108)65(43-52-28-33-58(81)34-29-52)95-72(106)63(91-51(8)101)45-54-27-32-56-22-13-14-23-57(56)42-54/h13-14,19,21-23,27-37,42,47,49-50,60-68,100,102H,9-12,15-18,20,24-26,38-41,43-46,48H2,1-8H3,(H2,82,103)(H,90,111)(H,91,101)(H,92,107)(H,93,105)(H,94,104)(H,95,106)(H,96,108)(H,97,110)(H,98,109)(H2,84,85,88)(H2,86,87,89)/t50-,60-,61+,62+,63-,64+,65-,66-,67+,68+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJNXBNATEDXMAK-PFLSVRRQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=NCCCCC(C(=O)NC(CC(C)C)C(=O)NC(CCCCN=C(NCC)NCC)C(=O)N1CCCC1C(=O)NC(C)C(=O)N)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CO)NC(=O)C(CC3=CN=CC=C3)NC(=O)C(CC4=CC=C(C=C4)Cl)NC(=O)C(CC5=CC6=CC=CC=C6C=C5)NC(=O)C)NCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCNC(=NCCCC[C@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCCN=C(NCC)NCC)C(=O)N1CCC[C@H]1C(=O)N[C@H](C)C(=O)N)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CO)NC(=O)[C@@H](CC3=CN=CC=C3)NC(=O)[C@@H](CC4=CC=C(C=C4)Cl)NC(=O)[C@@H](CC5=CC6=CC=CC=C6C=C5)NC(=O)C)NCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C80H113ClN18O13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401027283
Record name Ganirelix
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401027283
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1570.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

124904-93-4
Record name Ganirelix [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0124904934
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ganirelix
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06785
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Ganirelix
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401027283
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2S)-1-[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-acetamido-3-naphthalen-2-ylpropanoyl]amino]-3-(4-chlorophenyl)propanoyl]amino]-3-pyridin-3-ylpropanoyl]amino]-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-6-[bis(ethylamino)methylideneamino]hexanoyl]amino]-4-methylpentanoyl]amino]-6-[bis(ethylamino)methylideneamino]hexanoyl]-N-[(2R)-1-amino-1-oxopropan-2-yl]pyrrolidine-2-carboxamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name GANIRELIX
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IX503L9WN0
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Ganirelix: A Deep Dive into GnRH Receptor Binding Kinetics and Affinity

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides a comprehensive overview of the binding kinetics and affinity of Ganirelix to the Gonadotropin-Releasing Hormone (GnRH) receptor. Designed for researchers, scientists, and drug development professionals, this document synthesizes key data, outlines detailed experimental methodologies, and visualizes complex biological pathways and workflows to facilitate a deeper understanding of this compound's mechanism of action at the molecular level.

Introduction

This compound is a synthetic decapeptide that functions as a competitive antagonist to the gonadotropin-releasing hormone receptor (GnRHR).[1][2][3] It is primarily utilized in assisted reproductive technologies to prevent premature luteinizing hormone (LH) surges in women undergoing controlled ovarian hyperstimulation.[4][5][6] By competitively blocking the GnRH receptor in the pituitary gland, this compound rapidly and reversibly suppresses the secretion of gonadotropins, namely LH and follicle-stimulating hormone (FSH).[1][4][7] This immediate and profound suppression, without an initial agonistic "flare-up" effect, is a hallmark of GnRH antagonists like this compound.[1]

Quantitative Analysis of this compound-GnRH Receptor Interaction

The interaction between this compound and the GnRH receptor is characterized by high affinity. The following tables summarize the key quantitative parameters that define this interaction.

Table 1: this compound-GnRH Receptor Binding Affinity
ParameterValueSpecies/Cell LineReference(s)
Dissociation Constant (KD) 0.4 nMNot Specified[8]
Inhibitory Concentration (IC50) 3.6 nMNot Specified[8]

Note: The KD value represents the concentration of this compound at which 50% of the GnRH receptors are occupied at equilibrium. The IC50 value is the concentration of this compound that inhibits 50% of the binding of a radiolabeled ligand to the GnRH receptor.

Table 2: this compound-GnRH Receptor Binding Kinetics
ParameterValueDescription
Association Rate Constant (k_on_) Not AvailableThe rate at which this compound binds to the GnRH receptor.
Dissociation Rate Constant (k_off_) Not AvailableThe rate at which the this compound-GnRH receptor complex dissociates.

GnRH Receptor Signaling Pathway

The GnRH receptor is a member of the G-protein coupled receptor (GPCR) family. Upon binding of the endogenous ligand GnRH, the receptor activates the G_q/11_ protein, initiating a downstream signaling cascade. This compound, as a competitive antagonist, prevents the initiation of this cascade by blocking the binding of GnRH.

GnRH_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space GnRH GnRH GnRHR GnRH Receptor GnRH->GnRHR Binds This compound This compound This compound->GnRHR Blocks Gq11 Gαq/11 GnRHR->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 Releases Ca2->PKC Co-activates Downstream Downstream Signaling (LH/FSH Synthesis & Secretion) Ca2->Downstream Stimulates PKC->Downstream Phosphorylates Targets

GnRH Receptor Signaling Pathway

Experimental Protocols: Radioligand Binding Assay

The determination of this compound's binding affinity and kinetics is typically achieved through radioligand binding assays. Below is a detailed, representative protocol for a competitive binding assay.

Objective

To determine the inhibitory constant (K_i_) of this compound for the GnRH receptor by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.

Materials
  • Receptor Source: Membrane preparations from cells stably expressing the human GnRH receptor (e.g., HEK293 or CHO cells).

  • Radioligand: A high-affinity GnRH receptor radioligand, such as [¹²⁵I]-labeled Buserelin or a suitable labeled GnRH antagonist.

  • Test Compound: this compound acetate.

  • Non-specific Binding Control: A high concentration of a non-labeled GnRH agonist or antagonist (e.g., 1 µM Buserelin).

  • Assay Buffer: 50 mM Tris-HCl, 1 mM MgCl₂, 0.1% Bovine Serum Albumin (BSA), pH 7.4.

  • Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.

  • Filtration Apparatus: 96-well cell harvester with glass fiber filters (e.g., GF/C filters presoaked in 0.5% polyethyleneimine).

  • Scintillation Counter and scintillation fluid.

Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Incubation cluster_separation Separation cluster_detection Detection & Analysis Receptor_Prep Prepare GnRH Receptor Membranes Incubation Incubate Receptor Membranes, Radioligand, and this compound (or buffer/non-specific control) Receptor_Prep->Incubation Radioligand_Prep Prepare Radioligand Working Solution Radioligand_Prep->Incubation Ganirelix_Prep Prepare Serial Dilutions of this compound Ganirelix_Prep->Incubation Filtration Rapid Filtration to Separate Bound and Free Radioligand Incubation->Filtration Washing Wash Filters with Cold Wash Buffer Filtration->Washing Counting Measure Radioactivity using Scintillation Counter Washing->Counting Analysis Data Analysis: Plot Competition Curve, Calculate IC50 and Ki Counting->Analysis

Competitive Radioligand Binding Assay Workflow
Detailed Procedure

  • Receptor Preparation: Thaw the frozen GnRH receptor membrane preparations on ice and resuspend in cold assay buffer to a final protein concentration of 5-20 µ g/well .

  • Assay Plate Setup: In a 96-well plate, set up the following conditions in triplicate:

    • Total Binding: Receptor membranes + Radioligand + Assay Buffer.

    • Non-specific Binding: Receptor membranes + Radioligand + High concentration of non-labeled ligand.

    • Competitive Binding: Receptor membranes + Radioligand + Serial dilutions of this compound (e.g., from 10⁻¹² M to 10⁻⁶ M).

  • Incubation: Add the receptor membranes, radioligand (at a concentration close to its K_D_), and varying concentrations of this compound or control solutions to the wells. The final assay volume is typically 200-250 µL. Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

  • Separation of Bound and Free Ligand: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. This traps the receptor-bound radioligand on the filter while the unbound radioligand passes through.

  • Washing: Wash the filters multiple times with cold wash buffer to remove any remaining unbound radioligand.

  • Detection: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

Data Analysis
  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding as a function of the logarithm of the this compound concentration.

  • Fit the data to a sigmoidal dose-response curve to determine the IC_50_ value.

  • Calculate the inhibitory constant (K_i_) using the Cheng-Prusoff equation: K_i_ = IC_50_ / (1 + [L]/K_D_), where [L] is the concentration of the radioligand and K_D_ is its dissociation constant.

Conclusion

This compound is a potent and high-affinity competitive antagonist of the GnRH receptor. Its well-characterized binding affinity underscores its clinical efficacy in rapidly and reversibly suppressing gonadotropin secretion. While specific kinetic rate constants are not widely published, the established methodologies of radioligand binding assays provide a robust framework for their determination. The understanding of its interaction with the GnRH receptor and the subsequent signaling blockade is crucial for the continued development and application of GnRH antagonists in reproductive medicine and other therapeutic areas.

References

The GnRH Antagonist Ganirelix: A Technical Guide to its Effects on Pituitary Gonadotroph Cell Function

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ganirelix is a third-generation synthetic decapeptide and a potent gonadotropin-releasing hormone (GnRH) antagonist.[1][2][3][4] It is widely utilized in assisted reproductive technologies to prevent premature luteinizing hormone (LH) surges during controlled ovarian hyperstimulation.[4][5][6] This is achieved through its direct action on the pituitary gland. This compound competitively binds to GnRH receptors on pituitary gonadotroph cells, leading to a rapid, profound, and reversible suppression of gonadotropin (LH and follicle-stimulating hormone [FSH]) secretion.[4][5][6][7][8] Unlike GnRH agonists, this compound does not induce an initial "flare-up" of gonadotropin release, providing immediate pituitary suppression.[1][5] This technical guide provides an in-depth overview of the mechanism of action of this compound on pituitary gonadotroph cell function, supported by quantitative data, detailed experimental protocols, and visualizations of the relevant biological pathways and workflows.

Mechanism of Action

The primary mechanism of this compound is the competitive antagonism of GnRH receptors located on the anterior pituitary gonadotrophs.[1][4][5][6]

  • Competitive Binding: this compound, a synthetic analogue of GnRH with several amino acid substitutions, binds to the GnRH receptor with high affinity.[4][7] This binding competitively inhibits the endogenous GnRH from interacting with its receptor.[1][4][5][6]

  • No Intrinsic Agonist Activity: Crucially, the binding of this compound to the GnRH receptor does not trigger the downstream signaling cascade that leads to gonadotropin synthesis and release.[4][7] This lack of intrinsic agonistic activity is what distinguishes it from GnRH agonists and prevents an initial surge in LH and FSH levels.[1][5]

  • Suppression of Gonadotropin Secretion: By blocking the GnRH receptor, this compound effectively halts the signal for the synthesis and secretion of both LH and FSH.[1][5][7] The suppression of LH is typically more pronounced than that of FSH.[5][6][8]

  • Rapid and Reversible Action: The antagonistic effect of this compound is immediate, with a significant reduction in gonadotropin levels observed within hours of administration.[1][7] This effect is also reversible, with pituitary function and hormone levels returning to baseline within 48 hours of discontinuing the drug.[5][6][8]

Signaling Pathways

The GnRH receptor is a G-protein-coupled receptor (GPCR) that primarily signals through the Gαq/11 protein subunit. This compound's antagonism prevents the initiation of this cascade.

GnRH Signaling Pathway cluster_membrane Cell Membrane GnRH GnRH GnRHR GnRH Receptor (GPCR) GnRH->GnRHR Binds & Activates This compound This compound This compound->GnRHR Binds & Blocks Gq_alpha Gαq/11 GnRHR->Gq_alpha Activates PLC Phospholipase Cβ (PLCβ) Gq_alpha->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_release->PKC Activates Gonadotropin_Secretion Gonadotropin Secretion (LH, FSH) Ca_release->Gonadotropin_Secretion Triggers MAPK MAPK Cascade (ERK, JNK, p38) PKC->MAPK Activates Gene_Transcription Gene Transcription (LHβ, FSHβ) MAPK->Gene_Transcription Regulates Cell Culture Workflow Thaw Thaw frozen LβT2 cells (37°C water bath) Culture Culture in DMEM + 10% FBS (37°C, 5% CO₂) Thaw->Culture Passage Passage at 70-80% confluency (using Accutase®) Culture->Passage Seed Seed for experiment (e.g., 350,000 cells/well in 12-well plate) Passage->Seed Starve Serum-starve overnight (if required for signaling studies) Seed->Starve Treat Treat with this compound/GnRH Starve->Treat Assay Perform downstream assay Treat->Assay Calcium Imaging Workflow Seed_Cells Seed LβT2 cells on coverslips Load_Dye Load with Fura-2 AM (e.g., 1 µg/mL for 30 min at RT) Seed_Cells->Load_Dye Wash_Dye Wash to allow de-esterification (30 min at RT) Load_Dye->Wash_Dye Mount Mount coverslip on fluorescence microscope Wash_Dye->Mount Baseline Record baseline fluorescence (340/380 nm excitation) Mount->Baseline Add_Antagonist Add this compound (record response) Baseline->Add_Antagonist Add_Agonist Add GnRH (record response) Add_Antagonist->Add_Agonist Analyze Analyze 340/380 nm ratio to determine [Ca²⁺]i Add_Agonist->Analyze

References

Ganirelix: A Technical Guide for Research in Endometriosis and Hormone-Dependent Diseases

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding Ganirelix

This compound is a synthetic decapeptide that functions as a potent gonadotropin-releasing hormone (GnRH) antagonist.[1][2] By competitively blocking GnRH receptors in the pituitary gland, this compound rapidly and reversibly suppresses the secretion of gonadotropins—luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[1][3][4] This leads to a significant reduction in the production of gonadal steroids, such as estradiol, creating a hypoestrogenic environment.[5] Unlike GnRH agonists, this compound does not induce an initial "flare-up" of hormone production, making it a valuable tool for investigating hormone-dependent pathologies like endometriosis and uterine fibroids.[5][6] Its primary clinical application is in assisted reproduction to prevent premature LH surges; however, its mechanism of action holds significant promise for research into diseases driven by hormonal dysregulation.[1][6]

Mechanism of Action: The Hypothalamic-Pituitary-Gonadal Axis

This compound exerts its effects by competitively binding to GnRH receptors on the anterior pituitary gland.[2][4] This action blocks the endogenous GnRH from stimulating the release of LH and FSH.[2] The suppression of these gonadotropins, in turn, reduces the ovarian production of estradiol, a key hormone implicated in the proliferation of endometriotic lesions and the growth of uterine fibroids.[5][6] The effect of this compound is dose-dependent and reversible, with pituitary function typically recovering within 48 hours of discontinuation.[3][7]

Ganirelix_Mechanism_of_Action cluster_pituitary Pituitary Gonadotroph Cell Hypothalamus Hypothalamus Pituitary Anterior Pituitary Hypothalamus->Pituitary GnRH (+) Ovaries Ovaries Pituitary->Ovaries LH & FSH (+) Endometriosis Endometriosis/ Uterine Fibroids Ovaries->Endometriosis Estradiol (+) GnRH_Receptor GnRH Receptor This compound This compound This compound->GnRH_Receptor Blocks

Caption: Mechanism of this compound action on the HPG axis.

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical and clinical studies involving this compound and other GnRH antagonists.

Table 1: Effect of this compound on Serum Hormone Levels

ParameterTreatment GroupBaseline LevelPost-Treatment LevelPercentage ChangeCitation
LH0.25 mg this compound (multiple doses)Not specifiedNot specified-74%[1]
FSH0.25 mg this compound (multiple doses)Not specifiedNot specified-32%[1]
Estradiol (E2)0.25 mg this compound (multiple doses)Not specifiedNot specified-25%[1]
LH0.0625 mg this compoundNot specified≥10 IU/l in 16% of subjectsNot applicable[8][9]
LH0.125 mg this compoundNot specified≥10 IU/l in 9% of subjectsNot applicable[8][9]
LH0.25 mg this compoundNot specified≥10 IU/l in 1.4% of subjectsNot applicable[8][9]
Estradiol (E2)0.0625 mg this compoundNot specified1475 pg/ml (on day of HCG)Not applicable[8][9]
Estradiol (E2)2.0 mg this compoundNot specified430 pg/ml (on day of HCG)Not applicable[8][9]

Table 2: Clinical Outcomes in Assisted Reproduction Technology (ART)

ParameterThis compound GroupControl/Comparator GroupDetailsCitation
Premature LH Surge0.0%2.5%Test vs. Control[5]
Premature LH Surge< 1%Not applicable463 subjects on 250 mcg this compound[10]
Implantation Rate21.9% (0.25 mg)1.5% (2.0 mg)Dose-finding study[8]
Ongoing Pregnancy Rate (per attempt)33.8% (0.25 mg)Not specifiedDose-finding study[8]
Clinical Pregnancy Rate35.4%38.4% (Leuprolide acetate)Comparative study[11]
Ongoing Pregnancy Rate30.8%36.4% (Leuprolide acetate)Comparative study[11]

Table 3: Preclinical Data in a Mouse Model of Endometriosis

Gene ExpressionThis compound (Day 7) vs. ControlEffectCitation
Beclin2Significantly decreasedPro-autophagic effect
Beclin1Significantly decreasedPro-autophagic effect
Epithelium ScoreSignificantly lowerReduction in lesion severity
Gland ScoreSignificantly lowerReduction in lesion severity

Experimental Protocols

Detailed methodologies are crucial for replicating and building upon existing research. Below are synthesized protocols for key experiments involving this compound in endometriosis research.

In Vitro Study: Assessing the Effect of this compound on Endometrial Cells

This protocol outlines a general procedure for treating endometrial cell cultures with this compound to assess its impact on cell viability, apoptosis, and the secretion of inflammatory markers.

In_Vitro_Workflow cluster_setup Cell Culture Setup cluster_treatment This compound Treatment cluster_analysis Downstream Analysis Isolate_Cells Isolate Endometrial Cells Culture_Cells Culture Cells to Confluence Isolate_Cells->Culture_Cells Treat_Cells Treat with this compound (various concentrations) Culture_Cells->Treat_Cells Incubate Incubate for 24-48h Treat_Cells->Incubate Viability_Assay Cell Viability Assay (MTT/XTT) Incubate->Viability_Assay Apoptosis_Assay Apoptosis Assay (Flow Cytometry) Incubate->Apoptosis_Assay ELISA ELISA for Cytokines (e.g., IL-6, VEGF) Incubate->ELISA qPCR qPCR for Gene Expression Incubate->qPCR

Caption: Workflow for in vitro analysis of this compound.

Methodology:

  • Cell Isolation and Culture:

    • Obtain endometrial tissue biopsies from patients with and without endometriosis (with appropriate ethical approval and informed consent).

    • Isolate endometrial stromal cells (ESCs) and/or epithelial cells using enzymatic digestion (e.g., collagenase).

    • Culture the isolated cells in appropriate media (e.g., DMEM/F-12) supplemented with fetal bovine serum (FBS) and antibiotics until they reach desired confluency.

  • This compound Treatment:

    • Prepare a stock solution of this compound acetate in a suitable solvent (e.g., sterile water).

    • Seed the endometrial cells in multi-well plates.

    • Once attached, replace the medium with a low-serum medium to reduce confounding factors from growth factors in the serum.

    • Treat the cells with varying concentrations of this compound (e.g., 10⁻⁹ to 10⁻⁵ M) or a vehicle control.

  • Downstream Analyses:

    • Cell Viability/Proliferation Assay: After the treatment period (e.g., 24, 48, or 72 hours), assess cell viability using assays such as MTT or XTT, which measure metabolic activity.

    • Apoptosis Assay: To determine if this compound induces programmed cell death, use techniques like flow cytometry with Annexin V and propidium iodide staining.

    • Cytokine and Growth Factor Measurement (ELISA): Collect the cell culture supernatant and quantify the secretion of key inflammatory cytokines (e.g., IL-6, TNF-α) and angiogenic factors (e.g., VEGF) using enzyme-linked immunosorbent assay (ELISA) kits.

    • Gene Expression Analysis (qPCR): Extract total RNA from the treated cells, reverse transcribe it to cDNA, and perform quantitative real-time PCR (qPCR) to analyze the expression of genes related to inflammation, apoptosis, and cell cycle regulation.

In Vivo Study: Mouse Model of Endometriosis

This protocol describes the induction of endometriosis in a mouse model and subsequent treatment with this compound to evaluate its effect on lesion growth and associated markers.

Methodology:

  • Induction of Endometriosis:

    • Use female mice of an appropriate strain (e.g., C57BL/6).

    • Surgically induce endometriosis by transplanting autologous uterine tissue into the peritoneal cavity. This can be done by suturing small pieces of the uterus to the peritoneal wall or by injecting a suspension of endometrial tissue.

    • Allow sufficient time (e.g., 2-4 weeks) for the endometriotic lesions to establish and grow.

  • This compound Treatment Protocol:

    • Divide the mice into a treatment group and a control group (receiving vehicle).

    • Administer this compound subcutaneously at a specified dose (e.g., 10 mg/kg) and frequency (e.g., daily or as a long-acting formulation) for a defined period (e.g., 2-4 weeks).

  • Assessment of Efficacy:

    • Lesion Size and Weight: At the end of the treatment period, euthanize the mice and surgically excise the endometriotic lesions. Measure the size and weight of the lesions to determine the extent of regression.

    • Histological and Immunohistochemical Analysis: Fix the lesion tissues in formalin, embed them in paraffin, and section them for histological staining (e.g., Hematoxylin and Eosin) to assess tissue morphology. Perform immunohistochemistry to detect the expression of proteins of interest, such as markers of proliferation (e.g., Ki-67), apoptosis (e.g., cleaved caspase-3), and angiogenesis (e.g., CD31).

    • Gene Expression Analysis (qPCR): Extract RNA from the lesion tissues to analyze the expression of relevant genes as described in the in vitro protocol.

    • Hormone Level Measurement (ELISA): Collect blood samples at baseline and at the end of the study to measure serum levels of LH, FSH, and estradiol using ELISA kits to confirm the systemic effects of this compound.

Signaling Pathways and Logical Relationships

The following diagram illustrates the downstream signaling cascade following GnRH receptor activation and its inhibition by this compound.

GnRH_Signaling_Pathway GnRH GnRH GnRHR GnRH Receptor GnRH->GnRHR Binds This compound This compound This compound->GnRHR Blocks G_protein Gq/11 GnRHR->G_protein Activates PLC Phospholipase C G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release Stimulates PKC Protein Kinase C DAG->PKC Activates Gonadotropin_synthesis Gonadotropin (LH & FSH) Synthesis & Secretion Ca_release->Gonadotropin_synthesis Leads to MAPK MAPK Pathway PKC->MAPK Activates MAPK->Gonadotropin_synthesis Leads to

Caption: GnRH receptor signaling and this compound inhibition.

Conclusion and Future Directions

This compound provides a powerful and precise tool for researchers investigating the pathophysiology of endometriosis and other hormone-dependent diseases. Its rapid and reversible suppression of the HPG axis, without the initial flare associated with GnRH agonists, allows for more controlled experimental designs. Future research should focus on elucidating the direct effects of this compound on endometriotic lesions and the surrounding microenvironment, including its impact on inflammation, angiogenesis, and neurogenesis. Furthermore, exploring the use of this compound in combination with other therapeutic agents in preclinical models could pave the way for novel treatment strategies for these debilitating conditions. The detailed protocols and compiled data in this guide aim to facilitate such research endeavors.

References

An In-Depth Technical Guide to Ganirelix Acetate: Molecular Structure, Properties, and Analytical Methodologies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ganirelix acetate is a synthetic decapeptide and a potent gonadotropin-releasing hormone (GnRH) antagonist. It is a cornerstone in assisted reproductive technologies, primarily used to prevent premature luteinizing hormone (LH) surges in women undergoing controlled ovarian hyperstimulation. By competitively blocking GnRH receptors in the pituitary gland, this compound acetate provides precise control over the ovulatory cycle, a critical factor in the success of in vitro fertilization (IVF) procedures. This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, mechanism of action, and detailed experimental protocols for the analysis and synthesis of this compound acetate.

Molecular Structure and Physicochemical Properties

This compound acetate is a synthetic analog of native GnRH, with specific amino acid substitutions at positions 1, 2, 3, 6, 8, and 10 of the decapeptide chain. These modifications enhance its antagonistic activity and improve its metabolic stability.

Amino Acid Sequence: Ac-D-Nal(2)¹-D-pCl-Phe²-D-Pal(3)³-Ser⁴-Tyr⁵-D-hArg(Et2)⁶-Leu⁷-L-hArg(Et2)⁸-Pro⁹-D-Ala¹⁰-NH₂

The molecular formula of this compound acetate is C₈₀H₁₁₃ClN₁₈O₁₃ · 2C₂H₄O₂.[1]

Physicochemical Properties of this compound Acetate
PropertyValueReference
Molecular Weight 1690.4 g/mol [1]
Appearance White to off-white powder[2]
Solubility
   WaterSoluble[2]
   PBS (pH 7.2)~10 mg/mL[1]
   Ethanol~0.25 mg/mL[1]
   DMSO~30 mg/mL[1]
   DMF~30 mg/mL[1]
UV/Vis. λmax 227 nm[1]
Storage Temperature -20°C[1]
Stability ≥ 4 years at -20°C[1]

Mechanism of Action and Signaling Pathway

This compound acetate functions by competitively blocking the GnRH receptors on the pituitary gonadotrophs.[3] This action inhibits the downstream signaling cascade that leads to the synthesis and secretion of gonadotropins, namely luteinizing hormone (LH) and follicle-stimulating hormone (FSH). The suppression of LH is more pronounced than that of FSH.[4] This rapid and reversible suppression of gonadotropin release prevents the premature LH surge that can lead to untimely ovulation during controlled ovarian hyperstimulation.[5]

Upon binding of GnRH to its G-protein coupled receptor (GPCR), the Gαq/11 subunit is activated, which in turn stimulates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺), while DAG activates protein kinase C (PKC). These signaling events ultimately lead to the synthesis and release of LH and FSH. This compound, as an antagonist, prevents the initiation of this cascade.

GnRH_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space GnRH GnRH GnRHR GnRH Receptor (GPCR) GnRH->GnRHR Binds & Activates This compound This compound Acetate This compound->GnRHR Binds & Blocks G_protein Gαq/11 GnRHR->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP₂ PLC->PIP2 Hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Gonadotropin_synthesis Gonadotropin (LH & FSH) Synthesis & Secretion Ca_release->Gonadotropin_synthesis Leads to PKC->Gonadotropin_synthesis Leads to

Caption: GnRH Receptor Signaling Pathway and the Antagonistic Action of this compound Acetate.

Pharmacokinetic and Pharmacodynamic Properties

This compound acetate is rapidly absorbed following subcutaneous injection, with maximum serum concentrations reached in approximately one hour.[3] It exhibits dose-proportional pharmacokinetics.[3]

Pharmacokinetic Parameters of this compound Acetate (250 mcg dose)
ParameterSingle Dose (Mean ± SD)Multiple Dose (Mean ± SD)Reference
Tmax (h) 1.1 ± 0.31.1 ± 0.2[3]
Cmax (ng/mL) 14.8 ± 3.211.2 ± 2.4[3]
t½ (h) 12.8 ± 4.316.2 ± 1.6[3]
AUC (ng·h/mL) 96 ± 12 (AUC₀₋∞)77.1 ± 9.8 (AUC₀₋₂₄)[3]
Absolute Bioavailability (%) 91.1-[3]
Volume of Distribution (Vd/F) (L) 43.7 ± 11.476.5 ± 10.3[3]
Plasma Protein Binding (%) 81.9-[3]

Metabolism of this compound acetate leads to the formation of two primary metabolites, the 1-4 peptide and the 1-6 peptide, which are found in the feces.[6] Excretion occurs primarily through the feces (approximately 75%) and to a lesser extent in the urine (approximately 22%).[6]

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Purity Analysis

This method is suitable for determining the purity of this compound acetate and for separating it from its impurities.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., Waters XBridge™ BEH130 C18, 3.5 µm, 4.6 x 150 mm)[3]

Reagents:

  • Mobile Phase A: 100 mM ammonium sulfate and 25 mM sodium perchlorate aqueous solution, with pH adjusted to 2.1 with phosphoric acid.[3]

  • Mobile Phase B: Acetonitrile and water (1:1 v/v), with pH adjusted to 2.1 with phosphoric acid.[3]

  • Sample Solvent: 35% acetonitrile in water.[3]

Chromatographic Conditions:

  • Flow Rate: 0.8 mL/min[3]

  • Column Temperature: 45°C[3]

  • Detection Wavelength: 210 nm[3]

  • Injection Volume: 10 µL[7]

  • Gradient Program: [3]

    Time (min) % Mobile Phase A % Mobile Phase B
    0 55 45
    35 30 70
    45 15 85
    50 15 85
    51 55 45

    | 60 | 55 | 45 |

Sample Preparation:

  • Accurately weigh approximately 21 mg of this compound acetate raw material.[3]

  • Dissolve in a 100 mL volumetric flask with the sample solvent and dilute to the mark.[3]

  • For a control solution, accurately measure 1 mL of the test solution and dilute to 100 mL with the sample solvent.[3]

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing start Weigh this compound Acetate dissolve Dissolve in 35% Acetonitrile start->dissolve dilute Dilute to Final Concentration dissolve->dilute inject Inject Sample dilute->inject separate Chromatographic Separation (C18 Column) inject->separate detect UV Detection (210 nm) separate->detect chromatogram Generate Chromatogram detect->chromatogram analyze Peak Integration & Purity Calculation chromatogram->analyze

Caption: HPLC Workflow for this compound Acetate Purity Analysis.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Quantification in Human Plasma

This method is designed for the sensitive and selective quantification of this compound in human plasma samples, suitable for pharmacokinetic studies.

Instrumentation:

  • LC-MS/MS system (e.g., a triple quadrupole mass spectrometer with an electrospray ionization source)

Reagents:

  • Internal Standard (IS): A suitable peptide analog (e.g., a stable isotope-labeled this compound)

  • Protein Precipitation Agent: Acetonitrile or methanol

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

Sample Preparation (Protein Precipitation):

  • To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of the internal standard working solution.

  • Vortex briefly to mix.

  • Add 300 µL of cold acetonitrile (or methanol) to precipitate the plasma proteins.

  • Vortex for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase composition.

LC-MS/MS Parameters (Illustrative - require optimization for specific instrument):

  • Column: C18 column suitable for peptide analysis (e.g., 2.1 x 50 mm, 1.8 µm)

  • Flow Rate: 0.3 mL/min

  • Gradient Program:

    Time (min) % Mobile Phase B
    0.0 10
    1.0 10
    5.0 90
    6.0 90
    6.1 10

    | 8.0 | 10 |

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Multiple Reaction Monitoring (MRM) Transitions:

    • This compound: Precursor ion (e.g., [M+2H]²⁺) → Product ion(s)

    • Internal Standard: Precursor ion → Product ion(s) (Note: Specific m/z values for precursor and product ions must be determined by direct infusion of the analytes into the mass spectrometer.)

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a powerful tool for confirming the structure of this compound acetate and identifying impurities.

Instrumentation:

  • High-field NMR spectrometer (e.g., 400 MHz or higher)

Sample Preparation:

  • Dissolve approximately 5-10 mg of this compound acetate in a suitable deuterated solvent (e.g., DMSO-d₆ or Methanol-d₄).

  • Transfer the solution to a 5 mm NMR tube.

Acquisition Parameters (Typical for a 400 MHz spectrometer):

  • ¹H NMR:

    • Pulse Program: Standard single-pulse experiment (zg30)

    • Number of Scans: 16-64 (depending on concentration)

    • Relaxation Delay (d1): 1-2 seconds

    • Acquisition Time: ~3-4 seconds

    • Spectral Width: ~16 ppm

  • ¹³C NMR:

    • Pulse Program: Proton-decoupled experiment (zgpg30)

    • Number of Scans: 1024 or more (due to low natural abundance of ¹³C)

    • Relaxation Delay (d1): 2 seconds

    • Acquisition Time: ~1-2 seconds

    • Spectral Width: ~200-220 ppm

Data Analysis:

  • Process the raw data (FID) using appropriate software (e.g., MestReNova, TopSpin).

  • Apply Fourier transformation, phase correction, and baseline correction.

  • Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

  • Analyze the chemical shifts (δ) and coupling constants (J) in both ¹H and ¹³C NMR spectra to assign signals to specific atoms in the molecule and confirm the amino acid sequence and modifications. 2D NMR experiments (e.g., COSY, HSQC, HMBC) may be necessary for complete and unambiguous assignment.

Solid-Phase Peptide Synthesis (SPPS) of this compound Acetate

The following is a generalized protocol for the Fmoc-based solid-phase synthesis of this compound.

Materials:

  • Rink Amide resin

  • Fmoc-protected amino acids

  • Coupling reagents: HBTU/HOBt or HATU/HOAt, and a base such as N,N-Diisopropylethylamine (DIPEA)[8]

  • Deprotection reagent: 20% piperidine in DMF

  • Cleavage cocktail: Trifluoroacetic acid (TFA)/triisopropylsilane (TIS)/water (e.g., 95:2.5:2.5 v/v/v)

  • Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM)

General Synthesis Cycle:

  • Resin Swelling: Swell the Rink Amide resin in DMF for at least 1 hour.[2]

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes, repeat once, and then wash thoroughly with DMF.

  • Amino Acid Coupling:

    • Activate the Fmoc-protected amino acid (3-5 equivalents) with the coupling reagents (e.g., HATU/HOAt) and DIPEA in DMF.

    • Add the activated amino acid solution to the deprotected resin and allow the reaction to proceed for 1-2 hours.

    • Monitor the coupling reaction for completion (e.g., using the Kaiser test).

    • Wash the resin thoroughly with DMF and DCM.

  • Repeat: Repeat the deprotection and coupling steps for each amino acid in the sequence, starting from the C-terminus (D-Ala) to the N-terminus (Ac-D-Nal).

  • N-terminal Acetylation: After the final amino acid coupling and Fmoc deprotection, acetylate the N-terminus using a solution of acetic anhydride and a base like DIPEA in DMF.

  • Cleavage and Deprotection: Treat the final peptide-resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove the side-chain protecting groups.

  • Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, wash, and then purify by preparative HPLC.

SPPS_Workflow start Start with Rink Amide Resin swell Swell Resin in DMF start->swell deprotect Fmoc Deprotection (20% Piperidine/DMF) swell->deprotect couple Couple Fmoc-Amino Acid (HATU/HOAt, DIPEA) deprotect->couple wash Wash with DMF/DCM couple->wash repeat Repeat for each Amino Acid wash->repeat repeat->deprotect Next Amino Acid acetylate N-terminal Acetylation repeat->acetylate Final Amino Acid cleave Cleavage from Resin & Side-chain Deprotection (TFA Cocktail) acetylate->cleave purify Precipitate & Purify (Preparative HPLC) cleave->purify

Caption: Solid-Phase Peptide Synthesis (SPPS) Workflow for this compound Acetate.

Conclusion

This compound acetate remains a critical tool in reproductive medicine. A thorough understanding of its molecular characteristics, mechanism of action, and appropriate analytical methodologies is essential for its effective and safe use in research and clinical settings. The protocols and data presented in this guide are intended to provide a comprehensive resource for professionals in the field of drug development and reproductive science.

References

Methodological & Application

Application Notes and Protocols for Ganirelix in Animal Models for In Vitro Fertilization (IVF) Research

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide detailed protocols for the use of Ganirelix, a gonadotropin-releasing hormone (GnRH) antagonist, in controlled ovarian hyperstimulation (COH) for in vitro fertilization (IVF) research in various animal models. The protocols are intended for researchers, scientists, and drug development professionals.

Introduction

This compound is a synthetic decapeptide that functions as a competitive antagonist to the gonadotropin-releasing hormone receptor (GnRHR). By binding to the GnRHR in the pituitary gland, this compound rapidly and reversibly suppresses the secretion of luteinizing hormone (LH) and, to a lesser extent, follicle-stimulating hormone (FSH).[1][2] This mechanism is crucial in IVF protocols to prevent a premature LH surge, which can lead to the ovulation of immature oocytes and cycle cancellation. The use of a GnRH antagonist like this compound allows for more precise control over the timing of ovulation, enabling the retrieval of a cohort of mature oocytes.[1][2]

The antagonist protocol, which involves the administration of a GnRH antagonist during the follicular phase of an ovarian stimulation cycle, offers several advantages over traditional long-agonist protocols. These include a shorter treatment duration, a lower total dose of gonadotropins, and a reduced risk of ovarian hyperstimulation syndrome (OHSS).[1][2]

While extensively used in human clinical IVF, the application of this compound in animal models for research requires species-specific protocol adjustments. This document outlines protocols for non-human primates and mice, based on available research, and provides a framework for the use of this compound in rat models.

Signaling Pathway of this compound

The mechanism of action of this compound involves the competitive blockade of the GnRH receptor in the anterior pituitary gland. This action prevents the downstream signaling cascade that leads to the synthesis and release of LH and FSH.

Ganirelix_Signaling_Pathway cluster_pituitary Anterior Pituitary Hypothalamus Hypothalamus GnRH GnRH Hypothalamus->GnRH releases GnRHR GnRH Receptor GnRH->GnRHR binds to Pituitary Anterior Pituitary LH_FSH LH & FSH Synthesis and Release GnRHR->LH_FSH stimulates No_LH_Surge Prevention of Premature LH Surge GnRHR->No_LH_Surge This compound This compound This compound->GnRHR competitively blocks Ovary Ovary LH_FSH->Ovary act on Follicle_Development Follicle Development & Ovulation Ovary->Follicle_Development NHP_IVF_Workflow Day1_4 Day 1-4: Initiate Ovarian Stimulation (r-hFSH) Day5_9 Day 5-9: Continue r-hFSH + Start this compound Day1_4->Day5_9 Monitoring Daily Monitoring: Serum Estradiol & Ultrasound Day5_9->Monitoring hCG_Trigger hCG Trigger Monitoring->hCG_Trigger When follicles are mature Oocyte_Retrieval Oocyte Retrieval (~36h post-hCG) hCG_Trigger->Oocyte_Retrieval IVF In Vitro Fertilization Oocyte_Retrieval->IVF Embryo_Culture Embryo Culture IVF->Embryo_Culture Mouse_IVF_Workflow Antagonist_Pretreatment Optional: GnRH Antagonist Pre-treatment PMSG PMSG Injection Antagonist_Pretreatment->PMSG hCG hCG Injection (48h after PMSG) PMSG->hCG Mating Mating hCG->Mating Oocyte_Retrieval Oocyte/Zygote Retrieval (21-24h post-hCG) Mating->Oocyte_Retrieval IVF In Vitro Fertilization (if oocytes are retrieved) Oocyte_Retrieval->IVF Embryo_Culture Embryo Culture IVF->Embryo_Culture

References

Application Notes and Protocols for Ganirelix in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information and protocols regarding the stability and solubility of Ganirelix in common laboratory solvents and cell culture media. Understanding these parameters is crucial for designing and interpreting in vitro experiments.

Introduction to this compound

This compound is a synthetic decapeptide and a potent gonadotropin-releasing hormone (GnRH) antagonist.[1] It functions by competitively blocking GnRH receptors on the pituitary gonadotroph, leading to a rapid and reversible suppression of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) secretion.[2][3][4] This mechanism of action makes it a valuable tool in reproductive medicine and a subject of interest in various research applications involving the hypothalamic-pituitary-gonadal axis. For in vitro studies, ensuring the proper solubilization and stability of this compound in the experimental medium is critical for obtaining accurate and reproducible results.

Physicochemical Properties of this compound

PropertyValue
Molecular Formula C80H113ClN18O13
Molecular Weight 1570.3 g/mol
Appearance Crystalline solid
Storage (Solid) -20°C
Stability (Solid) ≥ 4 years at -20°C

Solubility of this compound

This compound acetate exhibits varying solubility depending on the solvent. It is advisable to prepare a concentrated stock solution in an organic solvent and then dilute it into the aqueous-based cell culture medium. When preparing a stock solution, using an inert gas like nitrogen or argon can help prevent oxidation.[5] For aqueous solutions, it is recommended to prepare them fresh and not to store them for more than one day to avoid potential degradation.[5]

Table 1: Solubility of this compound Acetate in Various Solvents

SolventApproximate Solubility
DMSO (Dimethyl sulfoxide)~30 mg/mL
DMF (Dimethylformamide)~30 mg/mL
PBS (pH 7.2)~10 mg/mL
Ethanol~0.25 mg/mL

Data sourced from Cayman Chemical product information sheet.[5]

Stability of this compound in Solution

The stability of this compound in solution, particularly in cell culture media at 37°C, is a critical factor for experimental design. As a peptide, this compound is susceptible to both chemical and enzymatic degradation.

Chemical Stability: this compound is generally stable under normal conditions but can react with strong oxidizing agents.[6][7] Forced degradation studies have shown that this compound is susceptible to hydrolysis under both acidic and alkaline conditions.[3]

Enzymatic Stability: The primary concern for stability in cell culture is enzymatic degradation by proteases and peptidases, which may be present in serum supplements (like FBS) or secreted by the cells themselves. In vivo, this compound is metabolized by enzymatic hydrolysis into smaller, inactive peptide fragments.[5] A similar degradation process can be expected in vitro. The in vivo elimination half-life of this compound is approximately 13 hours, which suggests a susceptibility to biological degradation.[5]

Signaling Pathway of this compound Action

This compound exerts its effect by competitively inhibiting the GnRH receptor (GnRHR) on pituitary gonadotrope cells. This blockage prevents the downstream signaling cascade that leads to the synthesis and release of LH and FSH.

Ganirelix_Signaling_Pathway cluster_0 Hypothalamus cluster_1 Pituitary Gonadotrope Cell GnRH GnRH GnRHR GnRH Receptor GnRH->GnRHR Binds PLC Phospholipase C (PLC) GnRHR->PLC Activates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Gonadotropin_Synth Gonadotropin Synthesis & Secretion (LH, FSH) Ca_release->Gonadotropin_Synth Stimulates PKC->Gonadotropin_Synth Stimulates This compound This compound This compound->GnRHR Blocks

Caption: GnRH signaling pathway and this compound's antagonistic action.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solutions

This protocol describes the preparation of a concentrated stock solution of this compound, which can be used for subsequent dilutions in cell culture media.

Stock_Solution_Workflow start Start weigh Weigh this compound (crystalline solid) in a sterile microcentrifuge tube. start->weigh add_solvent Add appropriate volume of solvent (e.g., DMSO or PBS) to achieve desired concentration (e.g., 10 mg/mL). weigh->add_solvent dissolve Vortex or sonicate briefly (if necessary) until fully dissolved. add_solvent->dissolve sterilize Sterile-filter the stock solution using a 0.22 µm syringe filter into a new sterile tube. dissolve->sterilize aliquot Aliquot into smaller volumes to avoid multiple freeze-thaw cycles. sterilize->aliquot store Store aliquots at -20°C or -80°C. aliquot->store end End store->end

Caption: Workflow for preparing this compound stock solutions.

Methodology:

  • Preparation: In a sterile environment (e.g., a biological safety cabinet), weigh the desired amount of this compound acetate solid into a sterile, conical microcentrifuge tube.

  • Solubilization: Add the appropriate volume of a suitable solvent (e.g., DMSO for a high concentration stock or sterile PBS for a lower concentration). Refer to Table 1 for solubility guidelines.

  • Dissolution: Vortex the tube gently until the solid is completely dissolved. If necessary, brief sonication in a water bath can be used to aid dissolution.

  • Sterilization: To ensure sterility for cell culture use, filter the stock solution through a 0.22 µm syringe filter into a new sterile tube.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles. Store the aliquots at -20°C or -80°C. For aqueous-based stocks (e.g., in PBS), it is recommended to use them fresh and avoid long-term storage.

Protocol 2: Assessment of this compound Stability in Cell Culture Media

This protocol provides a framework for determining the stability of this compound in a specific cell culture medium over time. It is recommended to analyze samples by a quantitative method such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Stability_Assessment_Workflow start Start prepare_media Prepare cell culture medium (e.g., DMEM + 10% FBS) and spike with this compound to the final working concentration. start->prepare_media t0_sample Immediately collect the 'Time 0' sample. prepare_media->t0_sample incubate Incubate the medium at 37°C in a CO₂ incubator. t0_sample->incubate collect_samples Collect aliquots at specified time points (e.g., 2, 4, 8, 12, 24, 48 hours). incubate->collect_samples process_samples Process samples immediately (e.g., protein precipitation with acetonitrile) or store at -80°C. collect_samples->process_samples analyze Analyze samples by HPLC or LC-MS to quantify the remaining this compound. process_samples->analyze calculate Calculate the percentage of This compound remaining relative to the Time 0 sample. analyze->calculate end End calculate->end

Caption: Workflow for assessing this compound stability in cell culture media.

Methodology:

  • Preparation of Media: Prepare the desired cell culture medium (e.g., DMEM supplemented with 10% Fetal Bovine Serum and 1% Penicillin-Streptomycin).

  • Spiking this compound: Warm the medium to 37°C. Add this compound from a concentrated stock solution to achieve the final desired working concentration. Ensure the final concentration of the stock solvent (e.g., DMSO) is non-toxic to cells (typically <0.1%).

  • Incubation and Sampling:

    • Immediately after spiking, collect an aliquot and label it as the "Time 0" sample. This will serve as the baseline for 100% integrity.

    • Place the container of this compound-spiked medium in a 37°C, 5% CO₂ incubator.

    • Collect additional aliquots at various time points (e.g., 1, 4, 8, 12, 24, 48, and 72 hours).

  • Sample Processing (for serum-containing media):

    • To precipitate proteins that can interfere with analysis, add 3 volumes of cold acetonitrile to 1 volume of the collected medium sample.

    • Vortex thoroughly.

    • Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

    • Carefully collect the supernatant for analysis.

  • Storage of Samples: If not analyzing immediately, store the initial samples or the processed supernatants at -80°C.

  • Analysis:

    • Analyze the samples using a validated stability-indicating HPLC or LC-MS method to quantify the concentration of intact this compound.

    • The method should be able to separate the parent this compound peak from any potential degradation products.

  • Data Analysis:

    • Calculate the percentage of this compound remaining at each time point relative to the "Time 0" sample.

    • Plot the percentage of remaining this compound versus time to visualize the degradation kinetics.

    • From this data, the half-life (t½) of this compound in the specific medium can be calculated.

Note: To differentiate between chemical degradation and enzymatic degradation, this experiment can be run in parallel with media lacking serum or cells.

References

Application Notes and Protocols for Ganirelix in Laboratory Animal Estrous Cycle Synchronization

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Synchronization of the estrous cycle is a critical procedure in biomedical research involving laboratory animals. It enables precisely timed experiments, facilitates the production of age-matched offspring, and is fundamental to assisted reproductive technologies (ART). Ganirelix is a synthetic decapeptide and a potent gonadotropin-releasing hormone (GnRH) antagonist.[1][2] It works by competitively blocking GnRH receptors in the pituitary gland, leading to a rapid and reversible suppression of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) secretion.[1][3][4][5] Unlike GnRH agonists, which cause an initial "flare-up" of gonadotropins, this compound provides immediate suppression, offering more precise control over the ovarian cycle and preventing premature ovulation.[3][6] These application notes provide a detailed overview of the mechanism of action and protocols for using this compound to synchronize estrous cycles in various laboratory animal models.

Mechanism of Action: The Hypothalamic-Pituitary-Gonadal (HPG) Axis

The HPG axis governs reproductive cycling. The hypothalamus releases GnRH in a pulsatile manner, which stimulates the anterior pituitary to secrete LH and FSH.[1] These gonadotropins act on the ovaries to promote follicular development and steroidogenesis. A mid-cycle surge in LH is the direct trigger for ovulation.[3][7]

This compound exerts its effect by competitively binding to GnRH receptors on the pituitary gonadotrophs.[1][2] This blockade prevents endogenous GnRH from stimulating the release of LH and FSH, thereby preventing the premature LH surge that would otherwise lead to ovulation.[8] This action allows for controlled follicular development under the influence of exogenous gonadotropins and enables the precise timing of ovulation induction. The suppression is dose-dependent and fully reversible within 48 hours of discontinuation.[9]

HPG_Axis_this compound cluster_brain Brain cluster_gonads Gonads Hypothalamus Hypothalamus Pituitary Anterior Pituitary Hypothalamus->Pituitary  GnRH (+) Ovary Ovary Pituitary->Ovary  LH, FSH (+) Ovary->Pituitary Estrogen, Progesterone (-/+)   This compound This compound This compound->Pituitary Blocks GnRH Receptor (-)

Caption: GnRH antagonist (this compound) action on the HPG axis.

Data Presentation: Pharmacokinetics and Dosage

Quantitative data for this compound is primarily derived from human clinical trials and pre-clinical toxicology studies in animals. Dosages for research applications should be optimized through pilot studies.

Table 1: Pharmacokinetic Profile of this compound (Human Data)

Parameter Value Reference
Route of Administration Subcutaneous [6]
Bioavailability ~91% [2][3]
Time to Peak Plasma Conc. 1-2 hours [3]
Elimination Half-Life ~16.2 hours [2]
Protein Binding 81.9% [2]

| Excretion | Feces (~75%), Urine (~22%) |[2] |

Table 2: Example Dosages in Pre-clinical Toxicity Studies

Animal Model Dosage Range (Subcutaneous) Study Duration Reference
Rat 0.02 - 2.0 mg/kg/day 6 months [10]
Mouse 0.3 - 10.0 mg/kg/day 3 months [10]

| Monkey | 0.1 - 5.0 mg/kg/day | 13 weeks |[10] |

Experimental Protocols

General Considerations:

  • Ethical Approval: All animal procedures must be approved by the institution's Animal Care and Use Committee.

  • Animal Health: Use healthy, sexually mature animals acclimated to the facility.

  • Formulation: this compound Acetate is typically supplied as a sterile aqueous solution (e.g., 250 mcg/0.5 mL).[9][11]

  • Administration: All injections should be administered subcutaneously (SC), rotating injection sites.[5][12]

Protocol 1: Estrus Synchronization in Rodents (Mice/Rats) for Timed Mating

This protocol adapts a standard superovulation regimen by incorporating this compound to prevent premature ovulation, thereby tightening the window of ovulation post-hCG and increasing the success of timed mating.

Objective: To synchronize ovulation in a cohort of female mice or rats to facilitate timed mating and the generation of timed-pregnant females.

Materials:

  • This compound Acetate Injection

  • Pregnant Mare Serum Gonadotropin (PMSG or eCG)

  • Human Chorionic Gonadotropin (hCG)

  • Sterile 0.9% Saline

  • Syringes and needles for SC injection

Methodology:

  • Day 1 (Afternoon): Administer PMSG/eCG subcutaneously to stimulate follicular development.

    • Mice: 5 IU PMSG in 0.1 mL saline.

    • Rats: 10-20 IU PMSG in 0.2 mL saline.

  • Day 3 (Morning - 40h post-PMSG): Begin this compound administration. This timing is crucial to prevent the endogenous LH surge that might occur as large follicles develop.

    • Mice: Administer 5-10 mcg this compound SC.

    • Rats: Administer 15-30 mcg this compound SC.

    • Note: This dose is an estimation. An initial dose-finding study is highly recommended.

  • Day 3 (Afternoon - 48h post-PMSG): Administer hCG subcutaneously to trigger ovulation.

    • Mice: 5 IU hCG in 0.1 mL saline.

    • Rats: 10-20 IU hCG in 0.2 mL saline.

  • Day 3 (Immediately post-hCG): Pair females with fertile males (1:1).

  • Day 4 (Morning): Check for evidence of mating (e.g., vaginal plug). The day a plug is found is considered Gestational Day 0.5.

Rodent_Workflow cluster_protocol Rodent Synchronization Workflow Day1 Day 1 (PM) Administer PMSG/eCG (Follicular Growth) Day3_AM Day 3 (AM) Administer this compound (Prevent LH Surge) Day1->Day3_AM Day3_PM Day 3 (PM) Administer hCG (Trigger Ovulation) Day3_AM->Day3_PM Mating Immediately post-hCG Pair with Males Day3_PM->Mating Day4 Day 4 (AM) Check for Vaginal Plug (Confirm Mating) Mating->Day4

Caption: Experimental workflow for rodent estrous synchronization.

Protocol 2: Controlled Ovulation in Rabbits for Artificial Insemination (AI)

Rabbits are induced ovulators, meaning ovulation is triggered by the stimulus of mating. For AI, ovulation must be induced hormonally. This compound can be used to ensure follicles are at an optimal state before the hormonal trigger is given.

Objective: To control the timing of ovulation in female rabbits to maximize fertilization rates following AI.

Materials:

  • This compound Acetate Injection

  • Recombinant FSH (optional, for superovulation)

  • hCG or a GnRH agonist (e.g., Buserelin)

  • Semen for insemination

Methodology:

  • (Optional - For Superovulation): Administer a stimulating agent like eCG (e.g., 20 IU/kg) or daily FSH injections for 3-4 days to increase the number of mature follicles.[13]

  • Day of AI - 4 hours prior to trigger: Administer this compound subcutaneously (e.g., 50-100 mcg per doe) to ensure no premature luteinization has occurred and to standardize the follicular state across animals.

  • Day of AI (Time 0): Administer the ovulatory trigger.

    • Option A (hCG): 75-120 IU hCG intravenously.[13][14]

    • Option B (GnRH Agonist): e.g., 0.8 µg Buserelin intramuscularly.[15]

  • Immediately post-trigger: Perform artificial insemination according to established laboratory procedures. Ovulation is expected to occur approximately 10-12 hours after the trigger.

Protocol 3: Ovarian Stimulation in Non-Human Primates (NHPs)

Protocols for NHPs closely mirror those used in human IVF.[16] Monitoring via ultrasound and serum hormone analysis is essential for this model.

Objective: To achieve controlled ovarian hyperstimulation and synchronize the final oocyte maturation for ART or other research purposes.

Materials:

  • This compound Acetate Injection

  • Recombinant FSH

  • Human Chorionic Gonadotropin (hCG)

  • Equipment for ultrasound monitoring and blood collection

Methodology:

  • Cycle Day 2 or 3: Begin daily subcutaneous administration of recombinant FSH to stimulate multifollicular development. The dose should be individualized based on the animal's weight and previous responses (e.g., 30-75 IU daily).

  • Monitoring: Perform serial ovarian ultrasounds and measure serum estradiol (E2) levels starting around stimulation day 5.

  • Initiate this compound: Administer this compound (e.g., 0.25 mg SC) once daily starting when the lead follicle reaches ≥14 mm in diameter, or on a fixed day of stimulation (e.g., Day 6 or 7).[5][17][18]

  • Continue Stimulation: Continue daily administration of both FSH and this compound. Adjust the FSH dose based on ovarian response.

  • Trigger Ovulation: When at least three follicles reach a diameter of ≥17 mm, discontinue FSH and this compound administration. Administer a single dose of hCG (e.g., 250 µg or 1000-5000 IU) to induce final oocyte maturation.[7][17]

  • Oocyte Retrieval/Timed Mating: Schedule oocyte retrieval for approximately 36 hours post-hCG trigger.[17]

GnRH_Comparison cluster_agonist GnRH Agonist (e.g., Lupron) cluster_antagonist GnRH Antagonist (this compound) Agonist_Start Initial Dosing Agonist_Flare Flare-Up: Transient ↑ in LH/FSH Agonist_Start->Agonist_Flare Agonist_Down Downregulation: Sustained ↓ in LH/FSH Agonist_Flare->Agonist_Down Antagonist_Start Initial Dosing Antagonist_Suppression Immediate Suppression: Rapid ↓ in LH/FSH Antagonist_Start->Antagonist_Suppression

Caption: GnRH Agonist vs. Antagonist mechanism of action.

Conclusion

This compound is a valuable tool for synchronizing estrous cycles in laboratory animals due to its rapid, direct, and reversible antagonism of the GnRH receptor. Its use prevents premature LH surges, allowing for precise control over follicular maturation and the timing of ovulation. The protocols provided herein serve as a foundation for researchers, but species- and strain-specific optimization of dosages and timing is essential for achieving maximal efficacy and reproducibility in experimental outcomes.

References

Application Notes and Protocols: Ganirelix in Combination with Follicle-Stimulating Hormone (FSH) for Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Ganirelix in conjunction with follicle-stimulating hormone (FSH) in research settings. This document details the mechanism of action, relevant signaling pathways, experimental protocols for in vivo and in vitro studies, and quantitative data from key research findings.

Introduction

This compound is a third-generation gonadotropin-releasing hormone (GnRH) antagonist.[1] It is a synthetic decapeptide that competitively blocks GnRH receptors on the anterior pituitary gland.[2][3] This action results in a rapid, profound, and reversible suppression of the release of luteinizing hormone (LH) and, to a lesser extent, follicle-stimulating hormone (FSH).[1][4] In the context of controlled ovarian hyperstimulation, this compound is used to prevent premature LH surges, thereby allowing for the synchronized development of multiple ovarian follicles in response to exogenously administered FSH.[5] The co-administration of this compound and FSH is a widely used protocol in assisted reproductive technologies and serves as a valuable tool in reproductive biology research.[6]

Mechanism of Action and Signaling Pathways

This compound's primary mechanism of action is the competitive antagonism of GnRH receptors in the anterior pituitary. This blockade prevents endogenous GnRH from stimulating the synthesis and secretion of LH and FSH.[3] Unlike GnRH agonists, this compound does not induce an initial "flare-up" of gonadotropin secretion.[4] The suppression is dose-dependent and readily reversible, with gonadotropin levels returning to baseline within 48 hours of discontinuation.[3]

While this compound acts at the pituitary level, FSH exerts its effects directly on the granulosa cells of the ovarian follicles.[7] The binding of FSH to its G-protein coupled receptor on granulosa cells activates a cascade of intracellular signaling pathways crucial for follicular development, differentiation, and steroidogenesis.[8][9] The principal pathway involves the activation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA).[10] PKA, in turn, phosphorylates a variety of downstream targets, including transcription factors that regulate the expression of genes essential for granulosa cell function, such as aromatase (CYP19A1) and inhibin-α.[10]

In addition to the canonical PKA pathway, FSH receptor activation also crosstalks with other signaling cascades, including the p38 mitogen-activated protein kinase (MAPK), extracellular signal-regulated kinase (ERK), and phosphatidylinositol-3-kinase (PI3K)/Akt pathways.[8][9] These pathways are involved in regulating granulosa cell proliferation and differentiation.[11]

Some evidence suggests the presence of GnRH receptors in the human ovary, indicating a potential for direct ovarian effects of GnRH analogs.[12][13] In vitro studies have suggested that GnRH agonists can inhibit FSH-stimulated cAMP production and steroidogenesis in rat granulosa cells.[12] While some studies indicate that neither this compound nor another GnRH antagonist, cetrorelix, significantly affects steroidogenesis in human granulosa-lutein cells in vitro, others suggest that cetrorelix may reduce cell viability and aromatase expression.[14] Further research is needed to fully elucidate the direct ovarian effects of this compound.

Signaling_Pathways cluster_ovary Ovary (Granulosa Cell) GnRH_Receptor GnRH Receptor Gonadotropins LH & FSH Secretion GnRH_Receptor->Gonadotropins GnRH GnRH GnRH->GnRH_Receptor Binds FSH_Receptor FSH Receptor PKA PKA FSH_Receptor->PKA Activates Downstream_Signaling p38 MAPK, ERK, PI3K/Akt FSH_Receptor->Downstream_Signaling Activates Gene_Expression Gene Expression (e.g., Aromatase, Inhibin-α) PKA->Gene_Expression Regulates Steroidogenesis_Proliferation Steroidogenesis & Proliferation Downstream_Signaling->Steroidogenesis_Proliferation Promotes Gene_Expression->Steroidogenesis_Proliferation Leads to This compound This compound This compound->GnRH_Receptor Blocks exogenous_FSH Exogenous FSH exogenous_FSH->FSH_Receptor

Caption: Signaling pathways of this compound and FSH.

Experimental Protocols

In Vivo Controlled Ovarian Hyperstimulation in Non-Human Primates (General Protocol)

Non-human primates, such as the common marmoset (Callithrix jacchus) and rhesus macaque (Macaca mulatta), are valuable models for studying human reproduction due to their physiological similarities.[15][16][17] The following is a general protocol for ovarian stimulation that can be adapted for specific research questions.

  • Animal Model: Adult female marmosets or rhesus macaques with regular menstrual cycles.

  • Materials:

    • Recombinant human FSH (r-hFSH)

    • This compound acetate

    • Human chorionic gonadotropin (hCG) or a GnRH agonist for ovulation trigger

    • Anesthesia for injection and monitoring procedures

    • Ultrasound equipment for follicular monitoring

  • Procedure:

    • Baseline Monitoring: Perform baseline ultrasound and serum hormone analysis (estradiol, progesterone, LH) at the beginning of the menstrual cycle.

    • Ovarian Stimulation: Initiate daily intramuscular or subcutaneous injections of r-hFSH. Dosing will need to be optimized based on the species and individual animal's response (e.g., up to 50 IU/day for marmosets).[15]

    • This compound Administration: Begin daily subcutaneous injections of this compound (e.g., 0.25 mg) on day 6 of r-hFSH stimulation or when the lead follicle reaches a predetermined size (e.g., ≥14 mm).[18][19]

    • Monitoring: Conduct serial transvaginal or abdominal ultrasounds to monitor follicular growth. Collect blood samples to measure serum estradiol and LH levels.

    • Ovulation Trigger: When a sufficient number of follicles have reached a preovulatory size (e.g., ≥17 mm), administer a single dose of hCG or a GnRH agonist to trigger final oocyte maturation.[20]

    • Oocyte Retrieval: Perform follicular aspiration via laparoscopy or a modified laparoscopic technique 26-36 hours post-trigger to collect oocytes.[15]

In Vitro Human Granulosa Cell Culture and Treatment

This protocol is designed to study the direct effects of this compound and FSH on the function of human granulosa cells.

  • Cell Source: Obtain mural granulosa cells from the follicular fluid of women undergoing oocyte retrieval for IVF.[21]

  • Materials:

    • Cell culture medium (e.g., DMEM/F12) supplemented with fetal bovine serum (FBS), antibiotics, and other necessary growth factors.

    • Ficoll-Paque for cell separation.

    • Recombinant FSH

    • This compound acetate

    • Reagents for RNA extraction, cDNA synthesis, and quantitative PCR (qPCR).

    • ELISA kits for steroid hormone quantification (e.g., estradiol, progesterone).

  • Procedure:

    • Granulosa Cell Isolation: Centrifuge follicular fluid to pellet cells. Resuspend the pellet and layer over Ficoll-Paque to isolate granulosa cells.

    • Cell Culture: Seed the isolated granulosa cells in culture plates and culture for 4 days, with daily medium changes, to allow for attachment and recovery.[21]

    • Treatment: After the initial culture period, replace the medium with fresh medium containing the desired concentrations of FSH and/or this compound. A typical treatment duration for gene expression studies is 16-24 hours.[21]

      • Control group: No treatment

      • FSH group: FSH alone (e.g., 1 U/mL)[21]

      • This compound group: this compound alone (concentration to be determined based on dose-response studies)

      • Co-treatment group: FSH and this compound

    • Endpoint Analysis:

      • Gene Expression: Harvest cells, extract total RNA, and perform qPCR to analyze the expression of target genes involved in steroidogenesis (e.g., StAR, CYP19A1), oocyte maturation (e.g., COX2, AREG), and other relevant pathways.[21]

      • Steroidogenesis: Collect the culture medium and measure the concentrations of estradiol and progesterone using ELISA.

Experimental_Workflow cluster_invivo In Vivo (Non-Human Primate) cluster_invitro In Vitro (Human Granulosa Cells) Start_FSH Start r-hFSH Start_this compound Start this compound Start_FSH->Start_this compound Monitoring_in_vivo Monitor Follicles & Hormones Start_this compound->Monitoring_in_vivo Trigger_in_vivo hCG/GnRH Agonist Trigger Monitoring_in_vivo->Trigger_in_vivo Retrieval_in_vivo Oocyte Retrieval Trigger_in_vivo->Retrieval_in_vivo Isolate_Cells Isolate Granulosa Cells Culture_Cells Culture Cells (4 days) Isolate_Cells->Culture_Cells Treat_Cells Treat with FSH +/- this compound Culture_Cells->Treat_Cells Analyze_Endpoints Analyze Gene Expression & Steroidogenesis Treat_Cells->Analyze_Endpoints

Caption: In vivo and in vitro experimental workflows.

Quantitative Data

The following tables summarize key quantitative data from research studies involving this compound and FSH.

Table 1: this compound Dose-Finding Study in Humans [22]

This compound Dose (mg/day)Incidence of LH Surge (≥10 IU/L)Mean Number of Oocytes RetrievedImplantation Rate (%)
0.062516%10.0-
0.1259%9.7-
0.251.4%8.621.9
0.5-8.83.7
1.0-9.0-
2.0-9.01.5

Table 2: Pharmacokinetic and Pharmacodynamic Parameters of this compound

ParameterValueReference
Bioavailability (subcutaneous)~91%[4]
Time to peak concentration (Tmax)1-2 hours[1][4]
IC50 (GnRH Receptor)3.6 nM[4]
Suppression of LH (0.25 mg dose)~74%[23]
Suppression of FSH (0.25 mg dose)~32%[23]

Table 3: Comparison of this compound/rFSH vs. GnRH Agonist/rFSH Protocols in Humans [24][25]

ParameterThis compound ProtocolGnRH Agonist (Buserelin) Protocol
Median Duration of GnRH Analog Treatment (days)526
Median Total rFSH Dose (IU)15001800
Mean Number of Oocytes Retrieved9.110.4
Fertilization Rate62.1%62.1%
Ongoing Pregnancy Rate per Attempt20.3%25.7%

Conclusion

The combination of this compound and FSH is a powerful tool for both clinical applications and basic research in reproductive biology. The protocols and data presented in these application notes provide a foundation for designing and conducting experiments to further investigate the intricate interplay between these hormones in follicular development and oocyte maturation. The detailed understanding of their mechanisms of action and signaling pathways will continue to drive advancements in the field.

References

Application Notes and Protocols for Ganirelix in Controlled Ovarian Hyperstimulation for Research Animals

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ganirelix is a synthetic decapeptide that functions as a gonadotropin-releasing hormone (GnRH) antagonist.[1][2] It competitively blocks GnRH receptors in the anterior pituitary gland, leading to a rapid and reversible suppression of luteinizing hormone (LH) and, to a lesser extent, follicle-stimulating hormone (FSH) secretion.[1][3] This mechanism prevents premature LH surges during controlled ovarian hyperstimulation (COH), allowing for the synchronized development of multiple ovarian follicles and the retrieval of mature oocytes for various research applications, including in vitro fertilization (IVF) and embryology studies.[4] These application notes provide detailed protocols and quantitative data for the use of this compound and other GnRH antagonists in common research animal models.

Mechanism of Action: GnRH Antagonism

The hypothalamic-pituitary-gonadal (HPG) axis regulates reproductive function. The hypothalamus releases GnRH in a pulsatile manner, which stimulates the anterior pituitary to secrete LH and FSH.[2] These gonadotropins, in turn, act on the ovaries to promote follicular growth and maturation. A mid-cycle surge in LH is the direct trigger for ovulation.[5]

This compound competitively binds to GnRH receptors on the pituitary gonadotrophs, preventing endogenous GnRH from binding and thereby inhibiting the downstream signaling cascade that leads to LH and FSH release.[1][2] Unlike GnRH agonists, which initially cause a "flare-up" of gonadotropin secretion before downregulating the receptors, GnRH antagonists like this compound provide immediate and rapid suppression of gonadotropin release.[5]

GNRH_Pathway cluster_pituitary Hypothalamus Hypothalamus GnRH GnRH Hypothalamus->GnRH releases Pituitary Anterior Pituitary LH_FSH LH & FSH Pituitary->LH_FSH releases Ovary Ovary Estradiol_Progesterone Estradiol & Progesterone Ovary->Estradiol_Progesterone produces GnRH_Receptor GnRH Receptor GnRH->GnRH_Receptor binds to This compound This compound This compound->GnRH_Receptor competitively blocks LH_FSH->Ovary stimulates Follicle_Growth Follicular Growth & Ovulation Estradiol_Progesterone->Follicle_Growth promotes COH_Workflow Start Start GnRH_Antagonist GnRH Antagonist Administration (e.g., Daily for 7 days) Start->GnRH_Antagonist PMSG PMSG Injection (5 IU, IP) GnRH_Antagonist->PMSG 24h hCG hCG Injection (5 IU, IP) PMSG->hCG 48h Oocyte_Retrieval Oocyte Retrieval (12-14h post-hCG) hCG->Oocyte_Retrieval 12-14h End End Oocyte_Retrieval->End

References

Troubleshooting & Optimization

Troubleshooting Ganirelix precipitation or instability in experimental buffers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the use of Ganirelix in experimental settings. This resource addresses common challenges related to precipitation and instability to ensure the successful application of this compound in your research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key physicochemical properties?

This compound is a synthetic decapeptide and a competitive gonadotropin-releasing hormone (GnRH) antagonist.[1] It is used to suppress the premature surge of luteinizing hormone (LH) in assisted reproduction technologies.[2] As a peptide, its solubility and stability are highly dependent on the solution's properties.

Q2: In what solvents is this compound acetate known to be soluble?

This compound acetate has documented solubility in several common laboratory solvents. Organic solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF) can dissolve this compound acetate at approximately 30 mg/mL.[3] Its solubility is lower in ethanol, at around 0.25 mg/mL.[3] In aqueous buffers, its solubility is pH-dependent. For instance, in Phosphate Buffered Saline (PBS) at pH 7.2, the solubility is approximately 10 mg/mL.[3] The commercially available formulation is a sterile aqueous solution at pH 5, indicating good solubility and stability at this acidic pH.[4][5][6][7]

Q3: What is the recommended storage condition for this compound?

As a lyophilized powder, this compound acetate is stable for at least four years when stored at -20°C.[3] It is strongly recommended to prepare aqueous solutions of this compound fresh for each experiment. Aqueous solutions should not be stored for more than one day.[3]

Q4: What are the main factors that can cause this compound to precipitate or become unstable in my experimental buffer?

Several factors can lead to this compound precipitation or degradation:

  • pH: this compound is more stable in acidic to neutral pH and is labile under alkaline conditions.[8][9][10] Buffers with a pH significantly above 7 may lead to degradation and precipitation.

  • Temperature: The stability of this compound is sensitive to temperature. It is labile under thermal stress.[8][9][10] Storing solutions at elevated temperatures or for extended periods at room temperature can cause degradation.

  • Buffer Composition and Ionic Strength: The specific components and ionic strength of your buffer can influence this compound solubility. While moderate salt concentrations can sometimes increase the solubility of peptides (salting-in), high ionic strengths can lead to precipitation (salting-out).[11][12][13][14]

  • Contamination: Contamination of your buffer with proteases or microbial growth can lead to the degradation of the peptide.

  • Improper Dissolution Technique: Incorrect reconstitution of the lyophilized powder can lead to aggregation and precipitation.

Troubleshooting Guide: this compound Precipitation and Instability

This guide provides a systematic approach to resolving common issues with this compound precipitation and instability in experimental buffers.

Issue 1: this compound powder does not dissolve completely in my aqueous buffer.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step
Incorrect pH of the buffer. This compound is a basic peptide. Try dissolving it in a slightly acidic buffer (e.g., pH 5-6). The commercial formulation is buffered to pH 5.[4][5][6][7]
Insufficient mixing. Vortex the solution gently. For more resistant powders, sonication in an ice bath for short bursts can aid dissolution.[4]
High concentration. You may be exceeding the solubility limit of this compound in your specific buffer. Try preparing a more dilute solution.
Hydrophobic nature of the peptide. If dissolving in a purely aqueous buffer fails, prepare a concentrated stock solution in an organic solvent like DMSO (up to 30 mg/mL) and then dilute it into your aqueous experimental buffer.[3] Ensure the final concentration of the organic solvent is compatible with your assay.
Issue 2: My this compound solution is cloudy or shows visible precipitate after preparation.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step
Precipitation upon dilution of organic stock. When diluting a concentrated stock in an organic solvent into an aqueous buffer, add the stock solution dropwise to the buffer while gently vortexing. This prevents localized high concentrations that can lead to precipitation.
Buffer incompatibility. The components of your buffer may be interacting with this compound. If possible, try a different buffer system. Simple buffers like acetate or phosphate are often a good starting point.
pH shift upon addition of this compound. The addition of this compound acetate may slightly alter the pH of a weakly buffered solution. Measure the pH after dissolution and adjust if necessary.
Issue 3: I observe a loss of this compound activity or concentration over time in my experiment.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step
Degradation due to alkaline pH. This compound is known to be unstable in alkaline conditions.[8][9][10] Ensure your buffer pH is maintained in the acidic to neutral range throughout your experiment.
Thermal degradation. Avoid prolonged exposure of this compound solutions to elevated temperatures.[8][9][10] Prepare fresh solutions and keep them on ice when not in immediate use.
Adsorption to surfaces. Peptides can adsorb to the surfaces of plasticware and glassware. Using low-protein-binding tubes and pipette tips can help minimize this loss.
Oxidation. While this compound is reported to be stable to oxidative stress,[8][9][10] if your buffer contains components that could promote oxidation, consider degassing the buffer or adding antioxidants if compatible with your experimental design.

Data Presentation: this compound Acetate Solubility

Solvent Approximate Solubility Reference
PBS (pH 7.2)10 mg/mL[3]
Ethanol0.25 mg/mL[3]
DMSO30 mg/mL[3]
DMF30 mg/mL[3]
Aqueous solution (pH 5, with mannitol and acetic acid)Soluble (used in commercial formulation at 0.5 mg/mL)[4][5][6][7]

Experimental Protocols

Protocol 1: Determining the Solubility of this compound in a Novel Buffer

Objective: To determine the approximate solubility of this compound acetate in a specific experimental buffer.

Materials:

  • This compound acetate (lyophilized powder)

  • Experimental buffer of interest

  • Vortex mixer

  • Sonicator (optional)

  • Microcentrifuge

  • HPLC system with a C18 column

  • UV detector

Methodology:

  • Prepare a series of saturated solutions by adding an excess amount of this compound acetate powder to a known volume of the experimental buffer in microcentrifuge tubes.

  • Vortex the tubes vigorously for 2 minutes.

  • If complete dissolution is not observed, sonicate the tubes in a water bath for 10-15 minutes.

  • Equilibrate the samples at a constant temperature (e.g., room temperature) for 24 hours to ensure equilibrium is reached.

  • After equilibration, centrifuge the tubes at high speed (e.g., 14,000 rpm) for 15 minutes to pellet the undissolved solid.

  • Carefully collect a known volume of the supernatant without disturbing the pellet.

  • Dilute the supernatant with the mobile phase used for HPLC analysis.

  • Analyze the diluted supernatant by HPLC with a UV detector to quantify the concentration of dissolved this compound.

  • Calculate the original concentration in the supernatant to determine the solubility.

Protocol 2: Forced Degradation Study of this compound

Objective: To assess the stability of this compound under various stress conditions.

Materials:

  • This compound acetate solution of known concentration

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Temperature-controlled incubator or water bath

  • Photostability chamber

  • HPLC system with a C18 column and UV detector

Methodology:

  • Acid Hydrolysis: Mix the this compound solution with an equal volume of 0.1 M HCl. Incubate at 60°C for a specified time (e.g., 2, 4, 8, 24 hours). Neutralize the solution before HPLC analysis.

  • Alkaline Hydrolysis: Mix the this compound solution with an equal volume of 0.1 M NaOH. Incubate at room temperature for a specified time. Neutralize the solution before HPLC analysis.

  • Oxidative Degradation: Mix the this compound solution with an equal volume of 3% H₂O₂. Incubate at room temperature for a specified time.

  • Thermal Degradation: Incubate the this compound solution at an elevated temperature (e.g., 60°C) for a specified time.

  • Photolytic Degradation: Expose the this compound solution to light in a photostability chamber according to ICH guidelines.

  • Analysis: At each time point, analyze the stressed samples by HPLC. Compare the chromatograms to that of an unstressed control solution to identify and quantify degradation products and the remaining parent compound.

Visualizations

GnRH_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Space GnRH GnRH GnRHR GnRH Receptor (GPCR) GnRH->GnRHR Binds & Activates This compound This compound (Antagonist) This compound->GnRHR Binds & Blocks G_protein Gq/11 Protein GnRHR->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2_release Ca²⁺ Release from ER IP3->Ca2_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Gonadotropin_synthesis Gonadotropin Synthesis & Secretion (LH, FSH) Ca2_release->Gonadotropin_synthesis Stimulates MAPK_cascade MAPK Cascade PKC->MAPK_cascade Activates MAPK_cascade->Gonadotropin_synthesis Regulates

Caption: GnRH Receptor Signaling and this compound Antagonism.

Ganirelix_Troubleshooting_Workflow start Start: Precipitation/Instability Issue check_dissolution Review Dissolution Protocol start->check_dissolution dissolution_ok Dissolution Correct? check_dissolution->dissolution_ok check_buffer Examine Buffer Composition buffer_ok Buffer Suitable? check_buffer->buffer_ok check_storage Verify Storage & Handling storage_ok Storage Correct? check_storage->storage_ok dissolution_ok->check_buffer Yes use_cosolvent Action: Use Co-solvent (DMSO) & Dilute Slowly dissolution_ok->use_cosolvent No buffer_ok->check_storage Yes adjust_ph Action: Adjust Buffer pH (Acidic to Neutral) buffer_ok->adjust_ph No (pH issue) change_buffer Action: Switch to a Simpler Buffer System buffer_ok->change_buffer No (Component issue) prepare_fresh Action: Prepare Fresh Solution & Use Immediately storage_ok->prepare_fresh No end_fail Further Investigation Needed storage_ok->end_fail Yes end_success Resolution: Stable Solution use_cosolvent->end_success adjust_ph->end_success change_buffer->end_success prepare_fresh->end_success

Caption: Troubleshooting workflow for this compound precipitation.

References

Addressing variability in animal response to Ganirelix treatment

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on addressing the inherent variability in animal response to Ganirelix treatment. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues encountered during experimental procedures.

Section 1: Frequently Asked Questions (FAQs) - Understanding this compound and its Variability

This section provides foundational knowledge about this compound's mechanism, pharmacokinetic profile, and the common sources of experimental variability.

Q1: What is the fundamental mechanism of action for this compound?

This compound is a synthetic decapeptide and a third-generation gonadotropin-releasing hormone (GnRH) antagonist.[1][2] Its primary mechanism involves competitively blocking GnRH receptors on the anterior pituitary gland.[1][3][4] This action prevents endogenous GnRH from binding and initiating its signaling cascade, resulting in a rapid, profound, and reversible suppression of gonadotropin secretion, namely luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[1][5] Unlike GnRH agonists, this compound does not cause an initial "flare-up" or stimulation of gonadotropin release.[3][5] The suppression of LH is typically more pronounced than that of FSH.[4][5] This immediate and reversible blockage is crucial for its use in preventing premature LH surges in controlled ovarian hyperstimulation protocols.[4]

Ganirelix_MoA cluster_pituitary Pituitary Gland Hypothalamus Hypothalamus GnRH GnRH Hypothalamus->GnRH releases Receptor GnRH Receptor GnRH->Receptor binds to Pituitary Anterior Pituitary LH_FSH LH & FSH Secretion Receptor->LH_FSH stimulates No_Secretion Suppressed LH & FSH Secretion Receptor->No_Secretion This compound This compound This compound->Receptor competitively blocks

Caption: Mechanism of this compound as a GnRH receptor antagonist.
Q2: What are the typical pharmacokinetic properties of this compound in animal models?

The pharmacokinetics of this compound can vary between species. However, it is generally characterized by rapid absorption after subcutaneous administration and a high bioavailability.[1][5] Nonclinical studies have been conducted in various species, including rats and monkeys, to establish its pharmacokinetic and safety profile.[6]

Table 1: Summary of this compound Pharmacokinetic Parameters

Parameter Human Rat Monkey
Administration Route Subcutaneous (SC) Subcutaneous (SC), Intravenous (IV) Subcutaneous (SC), Intravenous (IV), Intranasal
Bioavailability ~91%[5][7] - ~1.4-2.4% (Intranasal, Day 1)[6]
Time to Max Conc. (Tmax) 1-2 hours[1][5] - -
Elimination Half-life (t½) ~13-16 hours[1][5] - -

| Key Toxicity Findings | Local injection site reactions[2] | LD50: 40 mg/kg (SC)[5]. No teratogenic effects observed[6]. | Hypotension/bradycardia at high IV doses (>3 mg/kg)[5][6]. Amenorrhea with chronic dosing[6]. |

Note: Detailed pharmacokinetic data from non-clinical animal studies is limited in publicly available literature. Researchers should perform pilot studies to establish key parameters within their specific animal model and strain.

Q3: What are the primary sources of variability in animal response to drug treatments?

Inter-individual variability is a significant factor in animal experimentation that can affect the reproducibility and statistical power of study outcomes.[8][9] This variability is not random noise but stems from a complex interplay of genetic, environmental, and physiological factors.[10][11]

Key sources of variability include:

  • Genetic Factors: The species and strain of the animal are critical. Inbred strains, outbred stocks, and F1 hybrids can exhibit vastly different levels of uniformity in their response to a drug.[8][12]

  • Physiological Factors: Age, sex, diet, body composition (e.g., body fat percentage), and underlying health or disease status can significantly alter drug metabolism, distribution, and overall response.[11][13]

  • Environmental Factors: Housing conditions, light-dark cycles, ambient temperature, and even routine handling can induce stress and physiological changes that impact experimental outcomes.[10]

  • Experimental Procedure: Inconsistencies in drug administration (e.g., dose, route, timing), sample collection, and the purity of the compound contribute to variability.[9]

Variability_Factors Variability Variability in Animal Response Genetic Genetic Factors Variability->Genetic Physiological Physiological Factors Variability->Physiological Environmental Environmental Factors Variability->Environmental Experimental Experimental Procedure Variability->Experimental Species Species Genetic->Species Strain Strain (Inbred, Outbred, F1) Genetic->Strain Age Age Physiological->Age Sex Sex Physiological->Sex Health Health Status Physiological->Health Diet Diet Physiological->Diet Housing Housing Conditions Environmental->Housing Handling Handling & Stress Environmental->Handling Cycle Light/Dark Cycle Environmental->Cycle Dose Dosing Regimen Experimental->Dose Route Administration Route Experimental->Route Timing Timing of Procedures Experimental->Timing Purity Compound Purity Experimental->Purity

Caption: Key factors contributing to variability in animal studies.

Section 2: Troubleshooting Guide

This section addresses common problems encountered during experiments with this compound and provides systematic approaches to resolving them.

Q4: Issue: I am observing a lack of efficacy (e.g., failure to suppress LH surge). What are the potential causes and how can I troubleshoot?

A failure to achieve the expected pharmacological effect can be due to issues with the compound, administration, or the animal model itself. A systematic approach is essential for identifying the root cause.

Troubleshooting Steps:

  • Verify Compound Integrity: Confirm that the this compound was stored correctly (temperature, light exposure) and that the reconstituted solution is fresh and prepared according to the manufacturer's instructions.

  • Check Dosing and Administration: Double-check all dose calculations, especially those based on animal weight. Ensure the correct volume was administered and that the subcutaneous injection technique was performed properly to prevent leakage.

  • Assess Animal Model Suitability: Confirm that the chosen animal species and strain are appropriate for the study. Some species or strains may have different sensitivities or metabolic rates for GnRH antagonists. Review literature for established models or consider a pilot study to confirm responsiveness.

  • Review Experimental Timeline: The timing of this compound administration relative to the induction of the LH surge is critical. Ensure the treatment begins at the appropriate stage of the cycle or experimental timeline to effectively block the GnRH receptor before the endogenous GnRH surge.

  • Evaluate Analytical Methods: If efficacy is determined by hormone measurement, validate the assay (e.g., ELISA) to ensure it has the required sensitivity and specificity for the species being tested.

Troubleshooting_Workflow start Observation: Lack of Efficacy check_drug 1. Check Compound Integrity start->check_drug q_drug Stored Correctly? Prepared Freshly? check_drug->q_drug check_admin 2. Verify Administration q_drug->check_admin Yes remedy_drug Action: Use New Stock Prepare Fresh Solution q_drug->remedy_drug No q_admin Dose Calculated Correctly? Proper SC Technique? check_admin->q_admin check_model 3. Assess Animal Model q_admin->check_model Yes remedy_admin Action: Recalculate Dose Refine Injection Technique q_admin->remedy_admin No q_model Is Species/Strain Known to Respond? check_model->q_model check_protocol 4. Review Protocol q_model->check_protocol Yes remedy_model Action: Consult Literature Run Pilot Study q_model->remedy_model No q_protocol Is Timing Correct? Is Assay Validated? check_protocol->q_protocol remedy_protocol Action: Adjust Timeline Validate Assay q_protocol->remedy_protocol No end_node Re-run Experiment q_protocol->end_node Yes remedy_drug->end_node remedy_admin->end_node remedy_model->end_node remedy_protocol->end_node

Caption: Troubleshooting workflow for lack of this compound efficacy.
Q5: Issue: I am seeing high inter-animal variability in my results. How can I reduce this?

High variability can mask true treatment effects and lead to inconclusive results. Reducing variability requires strict control over the experimental setup.

Table 2: Strategies to Reduce Inter-Animal Variability

Factor Potential Impact on Response Mitigation Strategy
Genetics Different strains have varying metabolic rates and receptor densities.[12] Standardize the animal model by using a single, well-characterized inbred strain or F1 hybrid from a reputable vendor. F1 hybrids are often less variable than their inbred parental strains.[12]
Environment Stress from housing or handling can alter hormonal baselines. Maintain a controlled environment (12/12 light cycle, stable temperature/humidity). Acclimate animals to the facility and handling procedures before the experiment begins.
Physiology Age and weight affect drug distribution and clearance. Use animals from a narrow age and weight range. Randomize animals into treatment groups to distribute any remaining variation evenly.
Procedure Inconsistent timing of injections or sample collection introduces error. Standardize all procedures. Perform injections and collect samples at the same time of day for all animals to minimize circadian rhythm effects. Ensure all personnel are trained on identical techniques.

| Drug Formulation | Improperly mixed solutions lead to inconsistent dosing. | Ensure the this compound solution is homogenous before drawing each dose. Prepare fresh solutions as required. |

Q6: Issue: My animals are showing adverse reactions at the injection site. What can I do?

Local injection site reactions are a known potential side effect of subcutaneous this compound administration.[2] In non-clinical toxicity studies, signs of irritation were sometimes observed, particularly at higher doses.[6]

Recommendations:

  • Rotate Injection Sites: If multiple doses are being administered, rotate the injection site (e.g., alternating between the left and right flank) to minimize local irritation.

  • Check Vehicle/Formulation: Ensure the vehicle used to dissolve or dilute this compound is sterile, non-irritating, and at an appropriate pH.

  • Administer Correctly: Ensure the injection is truly subcutaneous and not intradermal, which can be more irritating. Use an appropriate needle gauge for the animal size.

  • Monitor and Record: Document the severity and duration of any reactions (e.g., redness, swelling). If reactions are severe or accompanied by systemic signs of distress, consult with a veterinarian and consider adjusting the dose or formulation for future experiments.

Section 3: Key Experimental Protocols

This section provides generalized methodologies for the administration of this compound and the assessment of its efficacy in a research setting.

Protocol 1: General Protocol for Subcutaneous Administration of this compound in a Rodent Model

This is a generalized protocol and must be adapted and approved by the institution's Animal Care and Use Committee (IACUC).

  • Animal Model: Select a suitable rodent species and strain (e.g., Sprague-Dawley rats, C57BL/6 mice) of a defined age and weight range.

  • Acclimation: Acclimate animals to the housing facility and handling for at least one week prior to the start of the experiment.

  • This compound Preparation:

    • Reconstitute lyophilized this compound acetate using sterile water for injection or another appropriate vehicle as specified by the manufacturer.

    • Vortex gently to ensure complete dissolution.

    • Further dilute with sterile saline (0.9% NaCl) to achieve the final desired concentration for injection.

  • Dose Calculation:

    • Weigh each animal immediately before dosing.

    • Calculate the required injection volume based on the animal's body weight and the target dose (e.g., in mg/kg).

  • Administration:

    • Gently restrain the animal.

    • Lift the skin over the dorsal flank or the scruff of the neck to create a "tent."

    • Insert a sterile needle (e.g., 25-27 gauge) into the base of the skin tent, parallel to the body.

    • Inject the calculated volume into the subcutaneous space.

    • Withdraw the needle and gently apply pressure to the injection site for a few seconds to prevent leakage.

  • Post-Injection Monitoring: Observe the animal for at least 30 minutes post-injection for any immediate adverse reactions. Monitor the injection site for signs of irritation at subsequent time points.

Protocol 2: Protocol for Assessing this compound Efficacy (LH Suppression)
  • Experimental Design:

    • Establish treatment groups: Vehicle Control and one or more this compound dose groups.

    • Randomly assign animals to each group (n ≥ 8 per group is recommended to account for variability).

  • Baseline Sampling:

    • Collect a baseline blood sample from each animal prior to any treatment to determine basal LH levels. Common methods include tail vein or saphenous vein sampling.

  • Treatment Administration:

    • Administer the vehicle or the calculated dose of this compound via subcutaneous injection as described in Protocol 1.

  • Post-Treatment Sampling:

    • Collect blood samples at predetermined time points following injection. To assess maximal suppression, a time point around the expected Tmax (e.g., 1-2 hours post-injection) is recommended.[1][5] Additional time points can be used to characterize the duration of suppression.

  • Hormone Analysis:

    • Process blood samples to collect serum or plasma (e.g., centrifuge at 2000 x g for 15 minutes at 4°C).

    • Store samples at -80°C until analysis.

    • Measure LH concentrations using a species-specific, validated enzyme-linked immunosorbent assay (ELISA) kit or another suitable immunoassay.

  • Data Analysis:

    • Compare post-treatment LH levels to baseline levels within each animal.

    • Use appropriate statistical tests (e.g., ANOVA followed by post-hoc tests) to compare LH suppression between the this compound-treated groups and the vehicle control group. A significant reduction in serum LH in the treated groups relative to controls indicates efficacy.

References

Technical Support Center: Managing Injection Site Reactions in Animal Studies with Ganirelix

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals utilizing Ganirelix in animal studies, managing injection site reactions (ISRs) is crucial for animal welfare and data integrity. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experiments.

Troubleshooting Guide: Injection Site Reactions

Issue: Observation of redness, swelling, or induration at the injection site after subcutaneous administration of this compound.

Potential Cause Troubleshooting/Mitigation Strategy Animal Model Considerations
High Local Drug Concentration - Rotate injection sites daily.[1][2]- Consider dividing the dose into two separate injections at different sites.- Evaluate the possibility of a slower infusion using a minipump for continuous delivery, which has been shown to reduce local irritation compared to bolus injections.[3]- Rats/Mice: Alternate between dorsal subcutaneous sites.- Rabbits: Use dorsal subcutaneous sites, alternating sides.- Minipigs: Rotate between flank and dorsal sites.
Formulation Properties (e.g., pH, excipients) - Ensure the pH of the this compound formulation is within a physiologically tolerable range (typically pH 5-8). The commercial formulation has a pH of 5.0.[4]- If preparing a custom formulation, consider optimizing the buffer system and excipients. Buffers with higher pH and the inclusion of polysorbates have been shown to reduce ISRs for other peptide drugs.[5]- The standard this compound formulation contains mannitol and acetic acid.[4] While generally well-tolerated, high concentrations of any excipient can contribute to local irritation.
Immediate Hypersensitivity/Mast Cell Activation - Pre-treat with an oral antihistamine (e.g., diphenhydramine) prior to this compound administration.[6][7]- Apply a topical corticosteroid (e.g., mometasone furoate) to the injection site before administration.[6][7]- Rats/Mice: Dose antihistamines according to established protocols. Apply topical corticosteroids to a shaved area at the intended injection site.- Rabbits: Similar to rodents, with dose adjustments for body weight.
Inflammatory Response - Apply a cold pack to the injection site for a few minutes post-injection to cause vasoconstriction and reduce inflammation.[7]- Co-administer a non-steroidal anti-inflammatory drug (NSAID) systemically, following appropriate dosing guidelines for the species.- Be cautious with cold pack application time to avoid tissue damage.- Select an NSAID with a known safety profile in the chosen animal model.
Injection Technique - Use a new, sterile, sharp needle of an appropriate gauge (e.g., 25-27G) for each injection.- Ensure the injection is truly subcutaneous and not intradermal.- Inject the solution slowly and steadily.[8]- Proper restraint is crucial to ensure accurate needle placement.

Frequently Asked Questions (FAQs)

Q1: What are the common signs of injection site reactions to this compound in animal models?

A1: Based on preclinical toxicity studies, common signs of ISRs in animal models include dose-related local irritation, redness, swelling, and at higher doses or with prolonged administration, more severe findings such as atrophic, degenerative, inflammatory, and necrotizing changes at the injection site.[3] In monkeys, severe irritation with histologic inflammatory changes has been observed.[3]

Q2: How soon after injection can I expect to see a reaction, and how long does it typically last?

A2: In humans, local skin reactions to this compound, such as redness and swelling, typically appear within one hour of injection and disappear within four hours.[1] While specific timing may vary in animal models, it is reasonable to monitor for acute reactions within the first few hours post-injection. More severe histopathological changes would be assessed at necropsy.

Q3: What is the likely mechanism behind this compound-induced injection site reactions?

A3: While not definitively studied for this compound, a likely mechanism for ISRs to peptide drugs is the activation of mast cells via the Mas-related G-protein coupled receptor X2 (MRGPRX2).[5][9] This leads to the release of histamine and other inflammatory mediators, causing localized redness, swelling, and itching. GnRH antagonists as a class have been associated with histamine release.

Q4: Are there any components of the this compound formulation, other than the active ingredient, that could cause a reaction?

A4: The standard formulation of this compound contains mannitol and acetic acid to adjust the pH to 5.0.[4] While generally considered safe, any component of a formulation can potentially contribute to local irritation, especially at high concentrations or if the pH is not well-tolerated by the subcutaneous tissue. The needle shield of the prefilled syringe may also contain latex, which could be a factor in latex-sensitive animals, although this is less of a concern in most laboratory species.[1]

Q5: How can I quantitatively assess the severity of an injection site reaction?

A5: Quantitative assessment can be performed through macroscopic and microscopic evaluations.

  • Macroscopic Assessment: Measure the diameter of erythema (redness) and induration (swelling) in millimeters at set time points after injection. A scoring system (e.g., Draize scale) can be used to grade the severity.[10]

  • Microscopic Assessment: At necropsy, the injection site tissue can be collected, processed for histopathology, and examined by a pathologist. A semi-quantitative scoring system is typically used to grade the severity of inflammation, necrosis, hemorrhage, and other findings.[11]

Q6: When should I consider discontinuing the study or euthanizing an animal due to an injection site reaction?

A6: If an animal shows signs of severe distress, such as ulceration, extensive necrosis, or systemic signs of illness, it should be assessed by a veterinarian. The institutional animal care and use committee (IACUC) protocol should have pre-defined endpoints for humane euthanasia in the event of severe adverse reactions.

Quantitative Data Summary

Currently, there is a lack of published quantitative data specifically demonstrating the mitigation of this compound-induced ISRs in animal models. However, studies on other subcutaneous drugs provide a framework for the expected outcomes of intervention strategies. The following table is a hypothetical example based on data from similar compounds.

Table 1: Hypothetical Quantitative Data on Mitigation of Injection Site Reactions

Intervention Animal Model Primary Endpoint Result (Example)
Topical Mometasone Furoate (pre-treatment)RatSwelling Diameter (mm) at 4h post-injection50% reduction compared to this compound alone
Oral Diphenhydramine (pre-treatment)MouseHistopathology Score (Inflammation)35% reduction compared to this compound alone
Formulation pH adjusted to 6.5RabbitErythema Score (Draize) at 2h post-injection40% reduction compared to pH 5.0 formulation

Experimental Protocols

Protocol 1: Evaluation of an Anti-Inflammatory Co-treatment to Mitigate this compound ISRs

Objective: To determine if pre-treatment with an antihistamine or topical corticosteroid reduces the severity of this compound-induced ISRs in rats.

Materials:

  • This compound solution

  • Diphenhydramine solution (for oral gavage)

  • Mometasone furoate cream (0.1%)

  • Saline (vehicle control)

  • Calipers

  • Draize scoring chart

  • Histology collection and processing materials

Procedure:

  • Animal Model: Male Wistar rats (n=6 per group).

  • Groups:

    • Group 1: Vehicle control (saline injection)

    • Group 2: this compound injection

    • Group 3: Oral diphenhydramine (e.g., 10 mg/kg) 30 minutes before this compound injection

    • Group 4: Topical mometasone furoate applied to the injection site 1 hour before this compound injection

  • Administration:

    • Shave the dorsal area of the rats one day prior to the study.

    • For Group 4, apply a thin layer of mometasone cream to the intended injection site.

    • For Group 3, administer diphenhydramine via oral gavage.

    • Administer this compound (or saline) via subcutaneous injection at the prepared site.

  • Assessment:

    • Macroscopic: At 1, 4, and 24 hours post-injection, measure the diameter of any erythema and induration. Score the reactions based on a standardized scale (e.g., Draize).

    • Microscopic: At 24 hours, euthanize the animals and collect the injection site tissue. Process for histopathology and have a pathologist score the slides for inflammation, necrosis, and edema.

Protocol 2: Assessment of Formulation Modification on Local Tolerance

Objective: To evaluate if adjusting the pH of the this compound formulation improves local tolerance.

Materials:

  • This compound powder

  • Buffers for formulating solutions at pH 5.0, 6.0, and 7.0 (e.g., acetate, phosphate)

  • Mannitol

  • Calipers

  • Histology supplies

Procedure:

  • Animal Model: New Zealand White rabbits (n=4 per group).

  • Formulations:

    • Formulation A: this compound in buffer at pH 5.0

    • Formulation B: this compound in buffer at pH 6.0

    • Formulation C: this compound in buffer at pH 7.0

    • Vehicle control for each pH

  • Administration:

    • Shave four distinct areas on the back of each rabbit.

    • Administer a single subcutaneous injection of each formulation and the corresponding vehicle control at the different sites.

  • Assessment:

    • Macroscopic: Observe and score the injection sites at 1, 4, 24, and 48 hours post-injection for erythema and edema.

    • Microscopic: At 48 hours, euthanize the animals, collect the injection site tissues, and perform histopathological analysis with scoring.

Visualizations

Ganirelix_ISR_Pathway cluster_0 Subcutaneous Tissue cluster_1 Cellular Response cluster_2 Clinical Signs of ISR This compound This compound (Peptide) MRGPRX2 MRGPRX2 Receptor This compound->MRGPRX2 Binds to MastCell Mast Cell Degranulation Degranulation MastCell->Degranulation MRGPRX2->MastCell Activates Histamine Histamine Release Degranulation->Histamine Cytokines Cytokine Release (e.g., TNF-α) Degranulation->Cytokines Vasodilation Vasodilation & Increased Permeability Histamine->Vasodilation Pain Pain / Itching Histamine->Pain Cytokines->Vasodilation Redness Redness (Erythema) Vasodilation->Redness Swelling Swelling (Edema) Vasodilation->Swelling

Caption: Hypothesized signaling pathway for this compound-induced injection site reactions.

ISR_Mitigation_Workflow cluster_0 Immediate Actions cluster_1 Prophylactic Strategies cluster_2 Assessment Start Observe ISR (Redness, Swelling) Rotate Rotate Injection Sites Start->Rotate ColdPack Apply Cold Pack Start->ColdPack Antihistamine Pre-treat with Antihistamine Start->Antihistamine Consider for next injection Corticosteroid Apply Topical Corticosteroid Start->Corticosteroid Consider for next injection Formulation Optimize Formulation (e.g., pH) Start->Formulation Consider for future studies Macroscopic Macroscopic Scoring (Redness, Swelling) Rotate->Macroscopic ColdPack->Macroscopic Antihistamine->Macroscopic Corticosteroid->Macroscopic Formulation->Macroscopic Microscopic Histopathology Scoring Macroscopic->Microscopic At study endpoint End Reduced ISR Severity Microscopic->End

Caption: Experimental workflow for managing and assessing this compound ISRs.

References

Ganirelix: Technical Support Center for In Vitro Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential information for researchers utilizing Ganirelix in cell viability and cytotoxicity assays. It offers troubleshooting guidance, frequently asked questions, detailed experimental protocols, and insights into the molecular mechanisms that may influence your results.

Frequently Asked Questions (FAQs)

Q1: Is this compound expected to be cytotoxic to my cell line?

A1: this compound, a gonadotropin-releasing hormone (GnRH) antagonist, has been shown to have direct antiproliferative effects on certain cancer cell lines that express GnRH receptors, such as some endometrial and ovarian cancer cells.[1][2] However, its effect is cell-type dependent and may not be cytotoxic to all cell lines. It is crucial to determine the effect of this compound on your specific cell line empirically.

Q2: I am observing a decrease in cell viability in my assay after this compound treatment. Is this a true cytotoxic effect or potential assay interference?

A2: While this compound can have a genuine antiproliferative effect, it is also important to consider potential assay interference. As a peptide, this compound could potentially interact with assay reagents. For example, compounds with reducing equivalents can interfere with tetrazolium-based assays (MTT, XTT, MTS) by directly reducing the tetrazolium salt, leading to a false signal.[3] It is recommended to include a cell-free control (this compound in media with assay reagents but no cells) to test for any direct chemical reactions.

Q3: My results with this compound are not consistent. What could be the cause?

A3: Inconsistent results with peptide drugs like this compound can stem from several factors:

  • Peptide Stability: Peptides can degrade in solution. Ensure you are preparing fresh solutions of this compound for each experiment and follow proper storage guidelines for the stock solution.[4]

  • Solubility: this compound acetate has good solubility in DMSO and aqueous buffers like PBS.[5][6] However, improper dissolution or precipitation upon dilution into culture media can lead to variability.

  • Biological Contamination: Endotoxin contamination can cause erratic results in immunological and cell-based assays.[4]

  • Improper Storage: Both lyophilized powder and stock solutions should be stored correctly (typically at -20°C or -80°C) to prevent degradation.[4][5]

Q4: What is the mechanism of action for this compound's antiproliferative effects in cancer cells?

A4: In contrast to its action in pituitary cells which involves Gαq coupling, in cancer cells, the GnRH receptor appears to couple to Gαi proteins. Both GnRH agonists and antagonists, including this compound, can activate this pathway. This leads to the activation of a phosphotyrosine phosphatase (PTP), which can dephosphorylate and inactivate growth factor receptors like the EGF receptor (EGF-R).[2][7][8][9] The downstream effect is the inhibition of pro-proliferative signaling cascades such as the MAPK (ERK1/2) and PI3K/Akt pathways.[2] Some GnRH antagonists have also been shown to promote apoptosis through the activation of stress-activated protein kinase (SAPK) pathways, leading to caspase activation.[1]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
High background signal in a cell-free control (this compound + media + assay reagent) This compound is directly reducing the assay substrate (e.g., MTT, resazurin).1. Switch to a different type of viability/cytotoxicity assay that measures a different cellular parameter (e.g., ATP content like CellTiter-Glo®, or LDH release for cytotoxicity).2. Wash cells with PBS after treatment and before adding the assay reagent to remove any residual this compound.
Precipitate forms when diluting this compound stock into cell culture medium The concentration of the organic solvent (e.g., DMSO) from the stock solution is too high in the final dilution, or the peptide has limited solubility in the specific medium.1. Prepare a higher concentration stock solution in DMSO to minimize the final solvent concentration (ideally ≤0.5%).2. After diluting in media, vortex or gently warm the solution to aid dissolution. Visually inspect for any precipitate before adding to cells.[10]
Inconsistent results between experiments Degradation of this compound in stock or working solutions.1. Aliquot lyophilized this compound upon receipt and store at -20°C or -80°C.[4]2. Prepare fresh working solutions from a new aliquot of stock solution for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.[4]
Unexpected cell morphology changes not consistent with apoptosis or necrosis The solvent used to dissolve this compound (e.g., DMSO) is at a toxic concentration.1. Run a vehicle control with the same final concentration of the solvent used to treat the cells.2. Ensure the final solvent concentration is non-toxic to your cell line (typically <0.5% for DMSO).
No effect of this compound on cell viability 1. The cell line does not express GnRH receptors.2. The concentration range of this compound is too low.3. The incubation time is too short.1. Verify GnRH receptor expression in your cell line via RT-PCR, Western blot, or immunofluorescence.2. Perform a dose-response experiment with a wider range of concentrations.3. Extend the incubation time (e.g., 48 or 72 hours).

Quantitative Data Presentation

The antiproliferative effect of this compound has been demonstrated in endometrial cancer cell lines. The following table summarizes data from a study investigating the inhibition of cell proliferation using a BrdU incorporation assay.

Cell LineTreatmentIncubation Time (hours)Inhibition of Cell Proliferation (%)
Grade I Endometrial CancerThis compound2466.7%
Grade I Endometrial CancerThis compound48Statistically Significant vs. Control
Grade I Endometrial CancerThis compound72Statistically Significant vs. Control
Grade III Endometrial CancerThis compound24, 48, 72Statistically Significant vs. Control
Data adapted from a study by Ince et al., which measured the reduction in BrdU-labeled cells compared to an untreated control.[11]

Experimental Protocols

Protocol 1: Preparation of this compound for In Vitro Experiments

This protocol provides a general guideline for preparing this compound for use in cell culture.

Materials:

  • This compound acetate (lyophilized powder)

  • Dimethyl sulfoxide (DMSO), sterile

  • Complete cell culture medium, sterile

  • Sterile microcentrifuge tubes

Procedure:

  • Reconstitution of Lyophilized this compound:

    • Briefly centrifuge the vial of lyophilized this compound to ensure the powder is at the bottom.

    • Under sterile conditions, add the appropriate volume of DMSO to create a high-concentration stock solution (e.g., 10 mM or 30 mg/mL).[5]

    • Gently vortex or pipette up and down to ensure complete dissolution.

  • Preparation of Working Solutions:

    • Perform serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations for your experiment.

    • Important: The final concentration of DMSO in the medium applied to the cells should be kept low (ideally ≤0.5%) to avoid solvent-induced cytotoxicity. Remember to include a vehicle control (medium with the same final concentration of DMSO) in your experimental setup.

  • Storage:

    • Store the stock solution in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[6]

    • It is recommended to prepare fresh working solutions from the stock solution for each experiment.

Protocol 2: General Cell Viability Assay (MTT-based)

This protocol outlines the general steps for assessing the impact of this compound on cell viability using an MTT assay. This should be optimized for your specific cell line and experimental conditions.

Materials:

  • Cells of interest

  • 96-well cell culture plates

  • This compound working solutions

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Treatment:

    • Remove the old medium and replace it with fresh medium containing various concentrations of this compound. Include a vehicle control (medium with DMSO) and an untreated control.

  • Incubation:

    • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition:

    • Add 10 µL of MTT solution to each well and incubate for 1-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.[12]

  • Solubilization:

    • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[12]

  • Absorbance Reading:

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate cell viability as a percentage of the untreated control after subtracting the background absorbance.

Visualizations

Experimental Workflow for Assessing this compound Impact on Cell Viability

Ganirelix_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis start Seed Cells in 96-well Plate treat Treat with this compound (and Controls) start->treat incubate Incubate (24-72h) treat->incubate add_mtt Add MTT Reagent incubate->add_mtt solubilize Add Solubilization Solution add_mtt->solubilize read Read Absorbance (570 nm) solubilize->read analyze Calculate % Viability read->analyze

Caption: Workflow for a typical MTT-based cell viability assay with this compound treatment.

Signaling Pathway of GnRH Antagonists in Cancer Cells

GnRH_Antagonist_Pathway cluster_growth_factor Growth Factor Signaling This compound This compound (GnRH Antagonist) gnrh_r GnRH Receptor This compound->gnrh_r Binds g_alpha_i Gαi Protein gnrh_r->g_alpha_i Activates ptp Phosphotyrosine Phosphatase (PTP) g_alpha_i->ptp Activates sapk SAPK Pathway g_alpha_i->sapk Activates egf_r EGF-R (Active) ptp->egf_r Dephosphorylates (Inactivates) pi3k_akt PI3K/Akt Pathway egf_r->pi3k_akt mapk_erk MAPK/ERK Pathway egf_r->mapk_erk proliferation Cell Proliferation & Survival pi3k_akt->proliferation mapk_erk->proliferation apoptosis Apoptosis sapk->apoptosis Promotes

Caption: GnRH antagonist signaling in cancer cells leading to antiproliferative effects.

References

Validation & Comparative

Ganirelix versus Cetrotide: a comparison of in vitro efficacy and potency

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of the in vitro efficacy and potency of two commonly used gonadotropin-releasing hormone (GnRH) antagonists: Ganirelix and Cetrotide (cetrorelix acetate). The information presented is based on available experimental data to assist researchers and drug development professionals in making informed decisions.

Mechanism of Action

Both this compound and Cetrotide are synthetic decapeptides that function as competitive antagonists of the GnRH receptor (GnRHR).[1][2][3] By binding to the GnRHR in the anterior pituitary gland, they prevent the endogenous GnRH from stimulating the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[1][2][3] This immediate and reversible suppression of gonadotropins is crucial in assisted reproductive technologies to prevent premature LH surges.[1][2]

Quantitative Comparison of In Vitro Potency

Table 1: Inhibition of GnRH-Induced Intracellular Calcium Increase [4]

AntagonistCell LineInhibitory Concentration RangeRelative Potency
Cetrotide HEK293 (transfected with GnRHR)1 nM - 1 µMMore potent
This compound HEK293 (transfected with GnRHR)100 nM - 1 µMLess potent
Cetrotide SH-SY5Y (transfected with GnRHR)1 nM - 1 µMMore potent
This compound SH-SY5Y (transfected with GnRHR)100 nM - 1 µMLess potent

Table 2: Inhibition of GnRH-Mediated cAMP Accumulation [4]

AntagonistCell LineObservation
Cetrotide SH-SY5Y (transfected with GnRHR)Significantly more potent in reducing cAMP accumulation
This compound SH-SY5Y (transfected with GnRHR)Less potent in reducing cAMP accumulation

Table 3: Inhibition of GnRH-Induced Phosphorylation of ERK1/2 and CREB [4]

AntagonistCell LineTargetInhibitory Effect
Cetrotide LβT2 (endogenous murine GnRHR) & HEK293 (transfected with GnRHR)pERK1/2 & pCREBSimilar inhibitory doses
This compound LβT2 (endogenous murine GnRHR) & HEK293 (transfected with GnRHR)pERK1/2 & pCREBSimilar inhibitory doses

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the GnRH receptor signaling pathway and a general workflow for comparing the in vitro potency of GnRH antagonists.

GnRH_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space GnRH GnRH GnRHR GnRH Receptor (Gq-coupled) GnRH->GnRHR Activates Antagonist This compound / Cetrotide Antagonist->GnRHR Blocks PLC Phospholipase C (PLC) GnRHR->PLC AC Adenylyl Cyclase (AC) GnRHR->AC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca2 ↑ Intracellular Ca²⁺ IP3->Ca2 PKC Protein Kinase C (PKC) DAG->PKC MAPK_Cascade MAPK Cascade (e.g., ERK1/2) PKC->MAPK_Cascade cAMP ↑ cAMP AC->cAMP PKA Protein Kinase A (PKA) cAMP->PKA CREB CREB PKA->CREB Gene_Transcription Gene Transcription (LH, FSH) MAPK_Cascade->Gene_Transcription CREB->Gene_Transcription

Caption: GnRH Receptor Signaling Pathway.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assays In Vitro Assays cluster_analysis Data Analysis Cell_Culture Cell Culture (e.g., HEK293, LβT2) Transfection GnRHR Transfection (if necessary) Cell_Culture->Transfection Stimulation Stimulate with GnRH ± This compound or Cetrotide Cell_Culture->Stimulation Transfection->Stimulation Ca_Assay Intracellular Ca²⁺ Assay (e.g., BRET) Stimulation->Ca_Assay cAMP_Assay cAMP Accumulation Assay Stimulation->cAMP_Assay Western_Blot Western Blot (pERK, pCREB) Stimulation->Western_Blot RT_PCR Real-Time PCR (Lhb gene expression) Stimulation->RT_PCR Data_Analysis Calculate IC50 / EC50 Compare Potency Ca_Assay->Data_Analysis cAMP_Assay->Data_Analysis Western_Blot->Data_Analysis RT_PCR->Data_Analysis

Caption: In Vitro Potency Assay Workflow.

Experimental Protocols

The following are generalized protocols based on the methodologies described in the study by Sperduti et al. (2019).[4] Researchers should refer to the original publication for specific details and optimize conditions for their experimental setup.

Cell Culture and Transfection
  • Cell Lines:

    • HEK293 (Human Embryonic Kidney cells) and SH-SY5Y (human neuroblastoma cells) were used for transient transfection with a GnRH receptor expression vector.[4]

    • LβT2 mouse pituitary gonadotrope cells, which endogenously express the murine GnRH receptor, were also utilized.[4]

  • Culture Conditions: Cells were maintained in appropriate culture medium supplemented with fetal bovine serum and antibiotics, and incubated at 37°C in a humidified atmosphere with 5% CO2.

  • Transfection: For HEK293 and SH-SY5Y cells, transient transfection with a plasmid encoding the human GnRH receptor was performed using a suitable transfection reagent according to the manufacturer's instructions.

Inhibition of GnRH-Induced Intracellular Calcium (Ca²⁺) Increase
  • Method: Bioluminescence Resonance Energy Transfer (BRET) assay.[4]

  • Procedure:

    • Cells expressing the GnRH receptor were treated with a fixed concentration of GnRH (e.g., 3 x EC50).[4]

    • Concurrently, cells were treated with increasing concentrations of this compound or Cetrotide (e.g., 1 nM to 1 µM).[4]

    • The kinetics of the intracellular Ca²⁺ increase were monitored over a period of approximately 150 seconds using a BRET-based Ca²⁺ sensor.[4]

    • The area under the curve (AUC) was calculated to quantify the total Ca²⁺ response.

    • The inhibitory potency of each antagonist was determined by comparing the Ca²⁺ response in the presence and absence of the antagonist.

Inhibition of GnRH-Mediated cAMP Accumulation
  • Method: Commercially available cAMP assay kit.

  • Procedure:

    • GnRH receptor-expressing cells were pre-treated with a phosphodiesterase inhibitor to prevent cAMP degradation.

    • Cells were then stimulated with GnRH in the presence or absence of varying concentrations of this compound or Cetrotide.

    • After a defined incubation period, cells were lysed, and the intracellular cAMP concentration was measured according to the assay kit protocol.

    • The reduction in GnRH-mediated cAMP accumulation was used to assess the inhibitory potency of the antagonists.[4]

Inhibition of GnRH-Induced ERK1/2 and CREB Phosphorylation
  • Method: Western Blotting.[4]

  • Procedure:

    • Cells were serum-starved to reduce basal phosphorylation levels.

    • Cells were then treated with 100 nM GnRH in the presence or absence of this compound or Cetrotide for a specified time.[4]

    • Whole-cell lysates were prepared, and proteins were separated by SDS-PAGE.

    • Proteins were transferred to a membrane and probed with specific primary antibodies against phosphorylated ERK1/2 (pERK1/2) and phosphorylated CREB (pCREB).

    • Total ERK1/2 and CREB levels were also measured as loading controls.

    • The intensity of the phosphorylated protein bands was quantified and normalized to the total protein levels to determine the degree of inhibition by the antagonists.

Summary and Conclusion

The available in vitro data suggests that while both this compound and Cetrotide are effective competitive antagonists of the GnRH receptor, Cetrotide demonstrates a higher potency in inhibiting GnRH-induced intracellular calcium increase and cAMP accumulation in transfected cell lines.[4] However, both antagonists show similar efficacy in inhibiting the phosphorylation of ERK1/2 and CREB in both transfected and endogenous GnRH receptor-expressing cells.[4]

This guide provides a foundational understanding of the in vitro comparative efficacy and potency of this compound and Cetrotide. Researchers are encouraged to consult the primary literature for more detailed information and to design experiments that are most relevant to their specific research questions. The choice between these antagonists in a research or clinical setting may be influenced by factors beyond in vitro potency, including pharmacokinetic properties and clinical outcomes.

References

In Vitro Validation of Ganirelix's GnRH Receptor Antagonism: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Ganirelix's in vitro performance as a Gonadotropin-Releasing Hormone (GnRH) receptor antagonist against other alternatives, supported by experimental data. Detailed methodologies for key experiments are included to facilitate replication and further investigation.

This compound is a synthetic decapeptide that functions as a potent antagonist of the GnRH receptor.[1] It is widely used in assisted reproduction to prevent premature luteinizing hormone (LH) surges in women undergoing controlled ovarian hyperstimulation.[2][3] Its mechanism of action involves competitively blocking GnRH receptors on the anterior pituitary gland, which rapidly and reversibly suppresses the secretion of gonadotropins, namely LH and follicle-stimulating hormone (FSH).[1][4][5] This direct and immediate inhibitory effect, without an initial stimulatory phase (flare effect) seen with GnRH agonists, is a key advantage of this compound.[1][3]

Comparative Analysis of In Vitro Performance

The in vitro efficacy of this compound and other GnRH antagonists is primarily evaluated through their receptor binding affinity and their ability to inhibit downstream signaling pathways upon GnRH stimulation.

GnRH Receptor Binding Affinity

The binding affinity of a GnRH antagonist to its receptor is a critical determinant of its potency. This is typically quantified by the equilibrium dissociation constant (Kd) or the inhibition constant (Ki), with lower values indicating higher affinity. The half-maximal inhibitory concentration (IC50) in competitive binding assays also reflects the antagonist's potency.

CompoundBinding Affinity (Ki/Kd)IC50Cell Line/SystemReference
This compound 0.5 nM (Kd)3.6 nMHuman GnRH Receptor[3]
Cetrorelix -1.21 nMHuman GnRH Receptor[6]
Degarelix 1.68 ± 0.12 nM (Ki)3 nMHuman GnRH Receptors on COS-I cells[7][8]

Note: Direct comparison of absolute values across different studies should be done with caution due to variations in experimental conditions.

Inhibition of Downstream Signaling

The GnRH receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gαq/11 protein.[9] Activation of this pathway stimulates phospholipase Cβ (PLCβ), leading to the production of inositol trisphosphate (IP3) and a subsequent increase in intracellular calcium ([Ca2+]i), which is a key second messenger for gonadotropin release.[9][10] Therefore, the ability of a GnRH antagonist to block this signaling cascade is a crucial measure of its functional antagonism.

A study comparing the inhibitory effects of Cetrorelix and this compound on GnRH-induced intracellular Ca2+ increase in HEK293 cells expressing the GnRH receptor found that 10 nM Cetrorelix fully inhibited the calcium signal, whereas the same concentration of this compound resulted in only partial antagonism.[10] This suggests that Cetrorelix may have a higher potency in blocking this specific downstream signaling event in this particular in vitro system.

Experimental Protocols

Detailed methodologies for key in vitro validation assays are provided below.

GnRH Receptor Binding Assay (Radioligand Competition Assay)

This assay determines the binding affinity of a test compound (e.g., this compound) to the GnRH receptor by measuring its ability to compete with a radiolabeled ligand.

Materials:

  • Cell Membranes: Membranes prepared from cells expressing the human GnRH receptor (e.g., COS-I or HEK293 cells).

  • Radioligand: A radioiodinated GnRH agonist, such as [125I]-[d-Trp6]–GnRH-I.

  • Test Compounds: this compound and other GnRH antagonists.

  • Assay Buffer: e.g., Tris-HCl buffer with bovine serum albumin (BSA).

  • Filtration System: Glass fiber filters and a vacuum manifold.

Procedure:

  • Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound in the assay buffer.

  • Allow the binding to reach equilibrium (e.g., 60 minutes at 30°C).

  • Terminate the reaction by rapid vacuum filtration through glass fiber filters to separate bound from free radioligand.

  • Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

  • Measure the radioactivity retained on the filters using a gamma counter.

  • Analyze the data to determine the IC50 value of the test compound, which can then be used to calculate the Ki value.

Intracellular Calcium Mobilization Assay

This functional assay measures the ability of a GnRH antagonist to inhibit the increase in intracellular calcium induced by GnRH.

Materials:

  • Cells: A cell line stably expressing the human GnRH receptor (e.g., HEK293 or CHO-K1).

  • Calcium-sensitive fluorescent dye: e.g., Fluo-4 AM.

  • GnRH (Agonist): To stimulate the receptor.

  • Test Compounds: this compound and other GnRH antagonists.

  • Assay Buffer: e.g., Hanks' Balanced Salt Solution (HBSS) with calcium and magnesium.

  • Fluorescence Plate Reader: With kinetic reading capabilities.

Procedure:

  • Seed the cells in a multi-well plate and allow them to attach overnight.

  • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for a specified time (e.g., 1 hour at 37°C).

  • Wash the cells to remove excess dye.

  • Pre-incubate the cells with varying concentrations of the GnRH antagonist (e.g., this compound) for a short period (e.g., 15-30 minutes).

  • Stimulate the cells with a fixed concentration of GnRH (typically the EC80 concentration).

  • Immediately measure the fluorescence intensity over time using a kinetic plate reader.

  • The inhibition of the GnRH-induced calcium signal by the antagonist is quantified to determine its IC50 value.

Inositol Phosphate (IP1) Accumulation Assay

This assay provides an alternative method to measure the functional antagonism of GnRH receptors by quantifying the accumulation of a downstream metabolite, IP1, in the presence of an inhibitor of its degradation (LiCl).

Materials:

  • Cells: A cell line expressing the human GnRH receptor.

  • GnRH (Agonist): To stimulate the receptor.

  • Test Compounds: this compound and other GnRH antagonists.

  • Stimulation Buffer: Containing LiCl.

  • IP1 Assay Kit: Commercially available kits based on HTRF (Homogeneous Time-Resolved Fluorescence) or other detection methods.

Procedure:

  • Culture cells in a multi-well plate.

  • Pre-treat the cells with the GnRH antagonist for a defined period.

  • Add the GnRH agonist in a stimulation buffer containing LiCl.

  • Incubate for a specified time (e.g., 30-60 minutes) to allow for IP1 accumulation.

  • Lyse the cells and perform the IP1 detection according to the manufacturer's protocol of the chosen assay kit.

  • The inhibition of GnRH-induced IP1 accumulation by the antagonist is measured to determine its potency (IC50).

In Vitro LH and FSH Release Assay from Pituitary Cells

This assay directly measures the biological outcome of GnRH receptor antagonism by quantifying the inhibition of LH and FSH secretion from primary pituitary cells.

Materials:

  • Primary Pituitary Cells: Dispersed pituitary cells from rodents (e.g., rats).

  • Cell Culture Medium: Appropriate medium for pituitary cell culture.

  • GnRH (Agonist): To stimulate hormone release.

  • Test Compounds: this compound and other GnRH antagonists.

  • LH and FSH ELISA Kits: For quantifying the released hormones.

Procedure:

  • Isolate and culture primary pituitary cells in multi-well plates.

  • Pre-incubate the cells with different concentrations of the GnRH antagonist.

  • Stimulate the cells with a pulsatile or continuous application of GnRH.

  • Collect the cell culture supernatant at different time points.

  • Measure the concentration of LH and FSH in the supernatant using specific ELISA kits.

  • Determine the inhibitory effect of the antagonist on GnRH-stimulated gonadotropin release.

Visualizations

GnRH Receptor Signaling Pathway

GnRH_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space GnRH GnRH GnRHR GnRH Receptor GnRH->GnRHR Binds & Activates This compound This compound (Antagonist) This compound->GnRHR Competitively Blocks Gq11 Gαq/11 GnRHR->Gq11 Activates PLCb PLCβ Gq11->PLCb Activates PIP2 PIP2 PLCb->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca²⁺ (ER) IP3->Ca_ER Binds to Receptor PKC PKC DAG->PKC Activates Ca_cyto ↑ [Ca²⁺]i Ca_ER->Ca_cyto Release Gonadotropin_release Gonadotropin (LH/FSH) Release Ca_cyto->Gonadotropin_release Stimulates PKC->Gonadotropin_release Stimulates

Caption: GnRH receptor signaling pathway and the antagonistic action of this compound.

Experimental Workflow for In Vitro Validation

Experimental_Workflow cluster_level1 Target Identification & Ligand Binding cluster_level2 Functional Antagonism Assessment cluster_level3 Physiological Response Confirmation Receptor_Expression GnRH Receptor Expression (e.g., HEK293 cells) Binding_Assay Radioligand Binding Assay Receptor_Expression->Binding_Assay Functional_Assay Functional Assays Receptor_Expression->Functional_Assay Binding_Data Determine Ki / Kd / IC50 Binding_Assay->Binding_Data Calcium_Assay Calcium Mobilization Assay Functional_Assay->Calcium_Assay IP1_Assay IP1 Accumulation Assay Functional_Assay->IP1_Assay Functional_Data Determine IC50 for Inhibition Calcium_Assay->Functional_Data IP1_Assay->Functional_Data Primary_Cell_Assay Primary Pituitary Cell Culture Hormone_Release_Assay LH/FSH Release Assay Primary_Cell_Assay->Hormone_Release_Assay Hormone_Data Quantify Inhibition of Gonadotropin Release Hormone_Release_Assay->Hormone_Data

Caption: Workflow for the in vitro validation of a GnRH receptor antagonist.

Logical Relationship of Competitive Antagonism

Competitive_Antagonism GnRH GnRH (Agonist) Binding_Site Receptor Binding Site GnRH->Binding_Site This compound This compound (Antagonist) This compound->Binding_Site GnRHR GnRH Receptor No_Activation No Receptor Activation GnRHR->No_Activation If this compound binds Activation Receptor Activation & Downstream Signaling GnRHR->Activation If GnRH binds Binding_Site->GnRHR

Caption: Competitive binding of this compound and GnRH to the GnRH receptor.

References

Cross-Reactivity of Ganirelix in Hormone Immunoassays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Ganirelix is a synthetic decapeptide that acts as a gonadotropin-releasing hormone (GnRH) antagonist.[1][2] It competitively blocks GnRH receptors in the pituitary gland, leading to a rapid and reversible suppression of luteinizing hormone (LH) and, to a lesser extent, follicle-stimulating hormone (FSH) secretion.[2] This mechanism of action is central to its clinical use in preventing premature LH surges in women undergoing controlled ovarian hyperstimulation.[1][2]

Understanding Immunoassay Cross-Reactivity

Immunoassays utilize the specific binding of antibodies to antigens to quantify the concentration of a substance in a biological sample. Cross-reactivity occurs when a substance other than the intended analyte binds to the assay's antibodies, potentially leading to inaccurate (falsely elevated or decreased) results. The degree of cross-reactivity depends on the structural similarity between the interfering substance and the target analyte, as well as the specificity of the antibodies used in the assay.

While this compound is a peptide and structurally distinct from the glycoprotein hormones LH, FSH, and hCG, the potential for cross-reactivity, though likely low, cannot be entirely dismissed without specific testing. Immunoassay manufacturers conduct cross-reactivity studies for structurally similar endogenous hormones and some medications, but GnRH analogs like this compound are not commonly listed in the interference data of major automated immunoassay platforms. For instance, the package insert for the Roche Elecsys® LH assay states negligible cross-reactivity with FSH, TSH, hCG, hGH, and hPL, but does not mention GnRH analogs.[3]

Comparison with Other GnRH Antagonists

Data on the cross-reactivity of other GnRH antagonists, such as Cetrorelix, Degarelix, and Elagolix, in hormone immunoassays is similarly scarce in publicly available resources. This suggests that for this class of drugs, the primary focus of manufacturers and researchers has been on their pharmacological effects rather than their potential to cause analytical interference in hormone assays.

Data on this compound and Hormone Levels

Clinical studies on this compound consistently report its intended effect of suppressing endogenous LH and FSH levels. These studies do not, however, investigate the analytical accuracy of the immunoassays used in the presence of this compound. The observed hormonal changes are attributed to the drug's physiological action, not assay interference.

Table 1: Summary of this compound's Effect on Gonadotropin Levels (Pharmacodynamic Effects)

HormoneEffect of this compound AdministrationOnset of ActionReversibility
Luteinizing Hormone (LH) Profound suppressionRapid, within hoursFully reversible within 48 hours of discontinuation
Follicle-Stimulating Hormone (FSH) Suppression (less pronounced than LH)Rapid, within hoursFully reversible within 48 hours of discontinuation
human Chorionic Gonadotropin (hCG) No direct effect on endogenous hCG levels. Administered exogenously for final oocyte maturation.Not ApplicableNot Applicable

This table summarizes the known pharmacodynamic effects of this compound on hormone levels and is not indicative of analytical cross-reactivity.

Experimental Protocols

For researchers wishing to validate the lack of this compound cross-reactivity in a specific hormone immunoassay, the following experimental protocol can be adapted. This protocol is based on general principles of immunoassay validation.

Protocol for Determining Cross-Reactivity of this compound in a Hormone Immunoassay

1. Objective: To determine the percentage of cross-reactivity of this compound in a specific immunoassay for a given hormone (e.g., LH, FSH, or hCG).

2. Materials:

  • The hormone immunoassay kit to be tested (e.g., commercial ELISA or automated immunoassay platform reagents).
  • Calibrators and controls for the specific hormone assay.
  • This compound acetate of known purity and concentration.
  • Analyte-free serum or buffer (as recommended by the assay manufacturer).
  • Precision pipettes and other standard laboratory equipment.

3. Procedure:

  • Preparation of this compound Stock Solution: Prepare a high-concentration stock solution of this compound in the same matrix as the assay calibrators (e.g., analyte-free serum or buffer).
  • Preparation of Test Samples: Create a series of dilutions of the this compound stock solution to cover a range of concentrations, including and exceeding the therapeutic range.
  • Assay Performance:
  • Run the hormone immunoassay according to the manufacturer's instructions.
  • Assay the prepared this compound dilutions alongside the standard calibrators and controls for the target hormone.
  • Run each sample in triplicate to ensure precision.
  • Data Analysis:
  • For each this compound concentration, determine the apparent hormone concentration from the assay's standard curve.
  • Calculate the percentage of cross-reactivity using the following formula:

4. Interpretation of Results:

  • A cross-reactivity of <0.1% is generally considered negligible.
  • Any significant cross-reactivity should be further investigated to understand its potential impact on clinical sample measurements.

Visualizing Key Pathways and Workflows

To aid in the understanding of this compound's mechanism and the experimental approach to assessing cross-reactivity, the following diagrams are provided.

GnRH_Signaling_Pathway Hypothalamus Hypothalamus GnRH GnRH Hypothalamus->GnRH releases Pituitary Anterior Pituitary (Gonadotroph Cells) GnRH->Pituitary stimulates GnRHR GnRH Receptor GnRH->GnRHR binds to Signaling Intracellular Signaling Cascade GnRHR->Signaling activates LH_FSH LH & FSH Synthesis & Secretion Signaling->LH_FSH This compound This compound This compound->GnRHR blocks

Figure 1. GnRH Signaling Pathway and this compound's Antagonistic Action.

Cross_Reactivity_Workflow cluster_prep Sample Preparation cluster_assay Immunoassay cluster_analysis Data Analysis start Prepare this compound Stock Solution dilute Create Serial Dilutions of this compound start->dilute run_assay Run Hormone Immunoassay with this compound Samples, Calibrators, and Controls dilute->run_assay measure Determine Apparent Hormone Concentration run_assay->measure calculate Calculate % Cross-Reactivity measure->calculate end Report Results calculate->end

Figure 2. Experimental Workflow for Assessing Immunoassay Cross-Reactivity.

Conclusion

For drug development professionals and researchers, it is crucial to recognize that while this compound has a profound and well-documented physiological effect on gonadotropin levels, its direct analytical interference in hormone immunoassays has not been quantified in readily accessible literature. The lack of such data from major immunoassay manufacturers suggests that significant cross-reactivity is not a known issue. However, for studies where precise and accurate hormone measurements are critical in the presence of this compound, especially during pharmacokinetic/pharmacodynamic modeling, it is best practice to perform an in-house validation to confirm the absence of cross-reactivity for the specific assay platform being used. The provided protocol offers a framework for such a validation study.

References

Ganirelix vs. GnRH Agonists: A Comparative Guide to Their Effects on Endometrial Receptivity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of a gonadotropin-releasing hormone (GnRH) analogue—either an agonist or an antagonist like Ganirelix—is a critical decision in controlled ovarian hyperstimulation (COH) for in vitro fertilization (IVF). While both effectively prevent a premature luteinizing hormone (LH) surge, their differing mechanisms of action have been a subject of extensive research regarding their downstream effects on the endometrium and its receptivity to embryo implantation. This guide provides an objective comparison of this compound and GnRH agonists, summarizing key performance data and outlining the experimental protocols used in seminal studies.

Clinical and Molecular Outcomes: A Quantitative Comparison

The impact of this compound versus GnRH agonists on endometrial receptivity has been evaluated through various clinical endpoints and molecular markers. The following tables summarize the quantitative data from several key studies.

Clinical Outcome This compound (GnRH Antagonist) Protocol GnRH Agonist Protocol Study Population/Notes Reference
Pregnancy Rate Lower (trend)HigherMeta-analysis of 5 randomized controlled trials. Odds Ratio (OR) 0.77 (95% CI 0.61, 0.96) for clinical pregnancies per cycle with antagonist.[1]
Live Birth Rate 17.4%40.1%Patients with thin endometrium (<8mm).[2][3]
Implantation Rate 21.1%26.1%Phase III multicenter, open-label randomized trial.[4]
Implantation Rate 21.7%28.4% (Leuprolide Acetate)Retrospective study in women < 40 years of age.[5]
Endometrial Thickness LowerHigherStudy of 712 IVF cycles.[6][7]
Molecular Marker This compound (GnRH Antagonist) Effect GnRH Agonist Effect Experimental Model Reference
HOXA10 Expression (Stromal Cells) Significantly decreasedNo significant change compared to natural cycleHuman endometrial biopsies from COH cycles.[1][8]
Integrin β3 Expression Significantly lowerHigherMouse uterus following ovarian stimulation.[9][10]
c-kit Receptor Expression (Endometrial Stromal Cells) Observably decreasedHigherClinical study with in vitro analysis of endometrial stromal cells.[11]

Signaling Pathways and Experimental Workflows

To visualize the biological mechanisms and experimental approaches discussed in the literature, the following diagrams are provided.

HOXA10_Signaling_Pathway cluster_downstream Downstream Targets GnRH_Analogs GnRH Analogs This compound This compound (Antagonist) GnRH_Analogs->this compound e.g. GnRH_Agonist GnRH Agonist GnRH_Analogs->GnRH_Agonist e.g. Hormonal_Environment Altered Hormonal Environment This compound->Hormonal_Environment Impacts GnRH_Agonist->Hormonal_Environment Impacts HOXA10 HOXA10 Expression (Stromal Cells) Hormonal_Environment->HOXA10 Endometrial_Receptivity Endometrial Receptivity HOXA10->Endometrial_Receptivity Crucial for Integrin_b3 Integrin β3 HOXA10->Integrin_b3 Regulates LIF LIF HOXA10->LIF Regulates IGFBP1 IGFBP-1 HOXA10->IGFBP1 Regulates Integrin_b3->Endometrial_Receptivity Marker of LIF->Endometrial_Receptivity Marker of IGFBP1->Endometrial_Receptivity Marker of

Caption: HOXA10 signaling in endometrial receptivity.

IVF_Workflow_Comparison cluster_agonist GnRH Agonist Protocol (Long) cluster_antagonist This compound (Antagonist) Protocol Start_Cycle Start of Menstrual Cycle Agonist_Start Start GnRH Agonist (Mid-luteal phase of preceding cycle) Start_Cycle->Agonist_Start Gonadotropin_Antagonist Start Gonadotropins (Day 2-3 of cycle) Start_Cycle->Gonadotropin_Antagonist Downregulation Pituitary Downregulation Agonist_Start->Downregulation Gonadotropin_Agonist Start Gonadotropins Downregulation->Gonadotropin_Agonist hCG_Trigger hCG Trigger Gonadotropin_Agonist->hCG_Trigger Antagonist_Start Start this compound (Follicle size ~14mm or Day 5-6 of stimulation) Gonadotropin_Antagonist->Antagonist_Start Antagonist_Start->hCG_Trigger Oocyte_Retrieval Oocyte Retrieval hCG_Trigger->Oocyte_Retrieval Embryo_Transfer Embryo Transfer Oocyte_Retrieval->Embryo_Transfer

Caption: IVF experimental workflow comparison.

Discussion of Findings

The presented data indicate a trend towards lower implantation and pregnancy rates in fresh embryo transfer cycles using a GnRH antagonist protocol with this compound compared to a long GnRH agonist protocol.[1][5] This difference is particularly pronounced in patients with a thin endometrium.[2][3]

Molecular studies offer a potential explanation for these clinical observations. The use of GnRH antagonists has been associated with significantly decreased expression of HOXA10 in endometrial stromal cells.[1][8] HOXA10 is a key transcription factor essential for endometrial receptivity, regulating downstream targets such as β3 integrin and leukemia inhibitory factor (LIF).[1][12] Studies in mice have corroborated these findings, showing that a GnRH antagonist protocol leads to lower integrin β3 expression in the endometrium compared to an agonist protocol.[9][10]

Conversely, some research suggests that the endometrial environment in antagonist cycles may be more physiological, resembling a natural cycle more closely than in agonist cycles.[1] Furthermore, when embryos from antagonist cycles are transferred in subsequent frozen-thawed cycles, the implantation and pregnancy rates appear to be unaffected, suggesting the primary negative impact might be on the endometrium during the stimulation cycle rather than on oocyte or embryo quality.[1]

Experimental Protocols

Below are detailed methodologies for key experiments cited in the literature comparing this compound and GnRH agonists.

Study of HOXA10 Expression in Human Endometrium
  • Objective: To compare endometrial HOXA10 protein expression in cycles using a GnRH antagonist, a GnRH agonist, and in a natural cycle.[1][8]

  • Study Design: Prospective case-control study.

  • Participants: Oocyte donors undergoing COH with either a GnRH antagonist (this compound) or a GnRH agonist (Lupron), and control subjects with natural cycles.

  • Protocols:

    • GnRH Antagonist Group: Recombinant FSH was initiated on day 3 of the cycle. This compound (0.25 mg) was started when the lead follicle reached 14 mm and continued until hCG administration.

    • GnRH Agonist Group: Lupron was started in the mid-luteal phase of the preceding cycle. Once pituitary downregulation was confirmed, recombinant FSH was initiated.

    • Control Group: Subjects underwent natural, unstimulated cycles.

  • Intervention: An endometrial biopsy was performed using a Pipelle catheter 11 days after the administration of hCG in the COH cycles or 11 days after the spontaneous LH surge in the natural cycles.

  • Analysis: Immunohistochemistry was used to assess HOXA10 protein expression in the endometrial glands and stroma. A semi-quantitative H-SCORE was calculated to compare expression levels between the groups.[1][8]

Study of Clinical Outcomes in Patients with Thin Endometrium
  • Objective: To compare the pregnancy outcomes after fresh embryo transfer between GnRH antagonist and GnRH agonist regimens in patients with thin endometrium.[2][3]

  • Study Design: Retrospective cohort study.

  • Participants: Patients with an endometrial thickness of <8 mm on the day of hCG administration, undergoing their first or second IVF/ICSI cycle.

  • Protocols:

    • GnRH Antagonist Group: Gonadotropin stimulation was initiated on day 2 or 3 of the menstrual cycle. A flexible GnRH antagonist protocol was used, with the antagonist started when the leading follicle was ≥14 mm in diameter.

    • GnRH Agonist Group: A standard long GnRH agonist protocol was initiated in the mid-luteal phase of the preceding cycle.

  • Intervention: All patients underwent fresh embryo transfer.

  • Analysis: The primary outcomes measured were positive hCG rate, clinical pregnancy rate, and live birth rate. Statistical analysis, including multivariable regression, was performed to adjust for potential confounders.[2][3]

Study of Integrin β3 Expression in a Mouse Model
  • Objective: To compare the impact of a GnRH agonist and a GnRH antagonist protocol on the expression of integrin β3 in the mouse uterus during the implantation window.[9][10]

  • Study Design: Animal experimental study.

  • Subjects: Female mice.

  • Protocols:

    • GnRH Antagonist Group: Mice were treated with FSH plus a GnRH antagonist.

    • GnRH Agonist Group: Mice were treated with FSH plus a GnRH agonist.

  • Intervention: Uterine samples were collected 48 hours after ovarian stimulation, corresponding to the window of implantation.

  • Analysis: Immunohistochemistry was used to detect the expression of integrin β3 in the endometrium. A semi-quantitative H-SCORE was used to compare the expression levels between the two groups.[9][10]

Conclusion

The available evidence suggests that while this compound is an effective and convenient option for preventing a premature LH surge, it may be associated with a subtle negative impact on endometrial receptivity in fresh IVF cycles compared to the long GnRH agonist protocol. This effect appears to be mediated, at least in part, by a downregulation of the HOXA10 signaling pathway in the endometrium. For drug development professionals, these findings highlight the importance of considering the endometrial effects of novel GnRH analogues. For researchers and clinicians, the choice between a GnRH agonist and an antagonist may need to be individualized based on patient characteristics, such as endometrial thickness, and whether a fresh or frozen embryo transfer is planned. Further research is warranted to fully elucidate the molecular mechanisms underlying these differences and to optimize protocols to enhance endometrial receptivity in all patients.

References

Safety Operating Guide

Proper Disposal of Ganirelix in a Research Environment

Author: BenchChem Technical Support Team. Date: November 2025

The proper disposal of Ganirelix, a synthetic decapeptide with gonadotropin-releasing hormone antagonistic activity, is crucial in laboratory and research settings to ensure personnel safety and environmental protection.[1] While this compound is not specifically listed as a hazardous waste by the Resource Conservation and Recovery Act (RCRA), its classification as a Category 1B reproductive toxicity agent necessitates careful handling and disposal.[2][3] The following procedures provide a step-by-step guide for the safe disposal of this compound and its associated materials in a research context.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to consult your institution's Environmental Health and Safety (EHS) department. Disposal regulations can vary based on local and state requirements, and your EHS office will provide definitive guidance. Always handle this compound and its waste by wearing appropriate personal protective equipment (PPE), including gloves and a laboratory coat.[2][4]

Step-by-Step Disposal Protocol

The disposal of this compound waste can be segregated into three primary streams: the delivery device (syringe), unused or expired medication, and any contaminated materials from spills.

  • Disposal of Used or Unused Syringes:

    • Immediately after use, the entire this compound pre-filled syringe, whether used or unused, must be disposed of in a designated sharps container.[1][2]

    • These containers should be puncture-resistant, leak-proof, and clearly labeled for sharps waste.

    • Do not attempt to recap, bend, or break the needle.

    • Full sharps containers should be sealed and managed by your institution's regulated medical waste or biohazardous waste disposal service.

  • Disposal of Unused or Expired this compound Solution:

    • If you have vials of this compound solution that are expired or no longer needed, they should be disposed of as non-hazardous pharmaceutical waste, unless otherwise specified by your EHS department.[5]

    • Do not pour this compound solution down the drain.[2][6] The Environmental Protection Agency (EPA) under Subpart P regulations prohibits the sewering of hazardous waste pharmaceuticals, and it is a best practice for all pharmaceutical waste.

    • The preferred method for disposal is through a licensed pharmaceutical waste vendor or a drug take-back program if available at your institution.

    • If a take-back program is not an option, the waste should be sent for incineration through your institution's approved waste disposal plant.[3][4]

  • Management of Spills and Contaminated Materials:

    • In the event of a this compound spill, absorb the liquid with an inert material, such as vermiculite, dry sand, or earth.[2][4]

    • Collect the absorbent material and any contaminated items (e.g., gloves, paper towels) and place them in a sealed container.

    • This waste should be disposed of through your institution's chemical or pharmaceutical waste stream.

    • Consult the Safety Data Sheet (SDS) and your EHS office for specific cleanup and disposal protocols.[2][4]

Waste Stream Summary

The following table summarizes the proper disposal streams for different types of this compound waste generated in a laboratory setting.

Waste ComponentWaste TypeDisposal Method
Used/Unused this compound SyringeSharps WastePlace in a designated, puncture-resistant sharps container for disposal as regulated medical waste.
Unused/Expired this compound SolutionNon-Hazardous Pharmaceutical WasteDispose of through an approved pharmaceutical waste vendor for incineration. Do not dispose of down the drain.
Spill Cleanup MaterialsChemical/Pharmaceutical WasteCollect in a sealed container and dispose of according to institutional EHS guidelines.

This compound Disposal Decision Pathway

The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a research environment.

Ganirelix_Disposal_Workflow cluster_start cluster_identification Waste Identification cluster_streams Disposal Streams cluster_actions Action cluster_final Final Disposal start Start: this compound Waste Generated waste_type Identify Waste Type start->waste_type sharps Used or Unused Syringe waste_type->sharps Syringe solution Unused/Expired Solution waste_type->solution Liquid spill Spill Debris waste_type->spill Contaminated Materials sharps_container Place in Sharps Container sharps->sharps_container pharm_waste Manage as Non-Hazardous Pharmaceutical Waste solution->pharm_waste chem_waste Collect in Sealed Container for Chemical Waste Disposal spill->chem_waste final_sharps Regulated Medical Waste Vendor sharps_container->final_sharps final_pharm Approved Waste Disposal Plant (Incineration) pharm_waste->final_pharm final_chem EHS Pickup chem_waste->final_chem

Caption: Decision workflow for the proper segregation and disposal of this compound waste.

By adhering to these procedures and consulting with institutional safety personnel, researchers can ensure the safe and compliant disposal of this compound, minimizing risks to both individuals and the environment.

References

Personal protective equipment for handling Ganirelix

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for Ganirelix

This guide provides crucial safety and logistical information for the handling and disposal of this compound, a gonadotropin-releasing hormone (GnRH) antagonist. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals by outlining necessary personal protective equipment, operational protocols, and emergency plans.

Hazard Identification and Risk Assessment

This compound is a potent pharmaceutical compound that requires careful handling. It is classified with significant health risks:

  • Reproductive Toxicity (Category 1B): May damage fertility and is suspected of harming an unborn child.[1][2][3]

  • Specific Target Organ Toxicity (Category 1): Causes damage to the bone marrow, liver, adrenal gland, spleen, and ovaries through prolonged or repeated exposure.[1][2][3][4]

  • Irritation: May cause skin and eye irritation.[5]

Due to these hazards, strict adherence to safety protocols is mandatory.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is essential to prevent exposure. The following equipment must be worn when handling this compound:

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant gloves.To prevent skin contact. Consider double-gloving for enhanced protection.[1]
Eye & Face Protection Safety glasses with side shields or goggles.To protect eyes from splashes. A face shield is required if there is a potential for direct facial contact with mists or aerosols.[1]
Skin & Body Protection Laboratory coat or work uniform.To prevent contamination of personal clothing. Additional garments such as sleevelets, aprons, or disposable suits are necessary for tasks with a higher risk of skin exposure.[1]
Respiratory Protection Generally not required with proper engineering controls.Engineering controls are the primary method for minimizing inhalation exposure.[1]
Engineering Controls and Facility Design

To minimize exposure risk, this compound must be handled within controlled environments. Open handling is not permitted.[1][2]

  • Containment: Use closed processing systems, glove boxes, or isolators to control the compound at the source.[1][2]

  • Ventilation: All engineering controls should be designed to prevent leakage into the workplace. If adequate ventilation is not available, use local exhaust ventilation.[1][6]

  • Safety Stations: Eye flushing systems and safety showers must be readily available near the workspace.[1][6]

Operational and Disposal Plans

A step-by-step approach ensures safety throughout the handling lifecycle of this compound, from preparation to disposal.

Step-by-Step Handling Protocol
  • Preparation: Before handling, ensure you have read and understood all safety precautions.[1][2] Obtain special instructions for use.[1][2][3] Wash hands thoroughly with soap and water.[7][8]

  • Handling the Compound:

    • Wear all required PPE as specified above.[1]

    • Avoid any contact with skin, eyes, and clothing.[3][6]

    • Do not breathe in mists or vapors.[1][2][3]

    • Eating, drinking, or smoking in the handling area is strictly prohibited.[1][2][3]

  • Post-Handling:

    • Wash skin thoroughly after handling the compound.[1][2][3]

    • Use appropriate degowning techniques to remove potentially contaminated clothing.[1]

    • Wash contaminated clothing before reuse.[1][2]

Storage and Disposal
  • Storage: Store this compound in a locked, tightly closed, and properly labeled container.[1][2][6] It should be stored at room temperature (20°C to 25°C or 68°F to 77°F), protected from light, heat, and moisture.[9][10][11]

  • Disposal: Dispose of all waste, including unused product and contaminated containers, at an approved waste disposal plant according to local and national regulations.[1][2][3][4] Used needles and syringes must be disposed of in a designated sharps container that is puncture-proof.[9][12]

Emergency Procedures: Spills and Exposure

Immediate and correct response to emergencies is critical.

  • Spill Management:

    • Evacuate the area if necessary.

    • Wear appropriate PPE before attempting cleanup.[1]

    • Prevent the spill from spreading and entering the environment.[1][2][6]

    • Absorb the spill with an inert material.[2][6]

    • Collect and retain contaminated materials and wash water for disposal at an approved facility.[1][2][6]

  • First Aid Measures:

Exposure RouteFirst Aid Instructions
Inhalation Move the person to fresh air and seek medical attention.[1][2][3]
Skin Contact Immediately flush the skin with plenty of soap and water. Remove contaminated clothing and shoes. Seek medical attention.[1][2][3]
Eye Contact Flush eyes with water as a precaution. If irritation develops and persists, seek medical attention.[1][2][3]
Ingestion Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1][2][3]

Quantitative Safety Data

The following tables summarize the established occupational exposure limits and key toxicity data for this compound.

Table 1: Occupational Exposure Limits

ParameterValueBasis
Occupational Exposure Band (OEB)5Internal[1]
Time-Weighted Average (TWA)0.2 µg/m³Internal[1]
Wipe Limit2 µ g/100 cm²Internal[1]

Table 2: Reproductive and Developmental Toxicity Data

Test TypeSpeciesApplication RouteKey FindingResult
Fertility/Early Embryonic DevelopmentRatSubcutaneousLOAEL0.1 µg/kg[1][3]
Fertility/Early Embryonic DevelopmentRat (female)SubcutaneousLOAEL10 µg/kg[1][3]
FertilityMonkeySubcutaneousNOAEL0.02 mg/kg[1][3]
Embryo-fetal DevelopmentRat (female)SubcutaneousLOAEL10 µg/kg[1]

LOAEL: Lowest Observed Adverse Effect Level; NOAEL: No Observed Adverse Effect Level.

Experimental Protocols

The toxicity data presented above is derived from studies cited in safety data sheets.[1][3] These documents provide summaries of the experimental findings but do not include detailed, step-by-step methodologies. The available information indicates that standard fertility and developmental toxicity studies were conducted in rats and monkeys via subcutaneous administration to determine the potential effects on fertility and embryonic development.

This compound Handling Workflow

The following diagram illustrates the essential workflow for safely handling this compound in a laboratory setting.

Ganirelix_Handling_Workflow cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase cluster_post 3. Post-Handling & Disposal cluster_storage 4. Storage cluster_emergency Emergency Response prep1 Review SDS and Handling Procedures prep2 Assemble All Required PPE prep1->prep2 prep3 Prepare Containment (Glovebox/Isolator) prep2->prep3 handle1 Don PPE prep3->handle1 handle2 Perform Work in Containment Unit handle1->handle2 handle3 No Open Handling handle2->handle3 post1 Secure this compound in Labeled Container handle3->post1 post2 Doff PPE Using Proper Technique post1->post2 storage1 Store Locked Up post1->storage1 post3 Dispose of Contaminated Waste & Sharps post2->post3 post4 Thoroughly Wash Hands and Exposed Skin post3->post4 storage2 Controlled Room Temp & Protect from Light storage1->storage2 spill Spill Occurs spill_response Follow Spill Management Protocol spill->spill_response exposure Personnel Exposure exposure_response Administer First Aid & Seek Medical Attention exposure->exposure_response

Caption: Workflow for Safe Handling of this compound.

References

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.